(2,6-Dimethyl-3-nitrophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethyl-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKCPDCFMRCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440687 | |
| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82617-29-6 | |
| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of (2,6-Dimethyl-3-nitrophenyl)methanol: A Comprehensive Technical Guide
Executive Summary
(2,6-Dimethyl-3-nitrophenyl)methanol (CAS: 82617-29-6) is a highly specialized nitroaromatic building block utilized extensively in both agrochemical and pharmaceutical synthesis pipelines. Characterized by its unique steric environment—dictated by di-ortho methyl substitutions relative to the nitro and hydroxymethyl groups—this compound serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective synthetic workflows, and downstream applications, tailored for researchers and drug development professionals.
Molecular Architecture & Physicochemical Properties
The structural integrity of this compound relies on the electron-withdrawing nature of the nitro group balanced by the electron-donating inductive effects of the two methyl groups. This specific arrangement influences both its reactivity and its physical state[1].
| Property | Value / Description |
| Chemical Name | This compound |
| Synonyms | 2,6-dimethyl-3-nitrobenzyl alcohol; 2,6-dimethyl-3-nitrobenzene-1-methanol |
| CAS Registry Number | 82617-29-6 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Melting Point | 86.5 °C – 101.0 °C (Dependent on crystalline purity) |
| Appearance | Yellow to dark solid/powder |
| Solubility | Soluble in THF, Dichloromethane, Methanol; Insoluble in Water |
Data synthesized from authoritative chemical databases[1][2][3].
Chemoselective Synthesis & Experimental Workflow
The synthesis of this compound requires precise chemoselectivity. The objective is to reduce a carboxylic acid to a primary alcohol without reducing the highly reactive nitro group[3].
Expertise & Causality in Reagent Selection
Standard strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or Palladium-catalyzed hydrogenation (Pd/C + H₂), are strictly contraindicated. These reagents will indiscriminately reduce the -NO₂ group to an amine (-NH₂) or form azo-dimers. Instead, the protocol employs Borane-Tetrahydrofuran (BH₃·THF) complex . Borane is an electrophilic reducing agent that exhibits rapid, high chemoselectivity for electron-rich carbonyls (carboxylic acids) while remaining completely inert to electron-deficient nitro groups under standard conditions.
Step-by-Step Protocol
-
Preparation: Purge a dry reaction flask with Argon. Moisture must be strictly excluded to prevent the premature hydrolysis of the moisture-sensitive BH₃·THF complex.
-
Dissolution: Dissolve 2,6-dimethyl-3-nitrobenzoic acid (e.g., 60.2 g, 0.308 mol) in 350 mL of anhydrous THF.
-
Reagent Addition: Slowly add BH₃·THF (1 M solution in THF, 39.7 g, 0.463 mol) dropwise to the stirred solution.
-
Thermal Activation: Heat the reaction mixture at 60 °C for approximately 18 hours to drive the reduction to completion.
-
Self-Validating Quench: Carefully add 20 mL of water. Causality: This step safely decomposes excess borane. The visible evolution of hydrogen gas serves as a visual validation that the active reagent was present and is now neutralized.
-
Concentration & Extraction: Concentrate the mixture under reduced pressure. Wash the residue with dichloromethane (CH₂Cl₂) and 2N aqueous NaOH. Causality: The alkaline NaOH wash is a self-validating purification step; it deprotonates any unreacted carboxylic acid, pulling it into the aqueous layer, ensuring the organic phase contains only the neutral target alcohol.
-
Drying & Isolation: Separate the organic phase, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the solid product (Yield: ~85-90%)[3].
Step-by-step synthetic workflow for this compound via borane reduction.
Mechanistic Role in Advanced Applications
The steric bulk provided by the 2,6-dimethyl groups makes this compound an invaluable structural motif in advanced chemical design.
Agrochemicals: Pyrethroid Insecticides
This compound is a direct precursor for synthesizing insecticidal (1,1'-biphenyl)-3-ylmethyl esters[4][5]. In these pyrethroid derivatives, the di-methyl substitution provides steric hindrance around the ester linkage. This structural feature deliberately slows down enzymatic hydrolysis and environmental degradation in soil, significantly extending the pesticide's half-life and field efficacy.
Pharmaceuticals: Bradykinin Receptor Antagonists
In medicinal chemistry, this compound is an intermediate for benzyloxy-substituted fused N-heterocycles[6]. These complex molecules function as bradykinin receptor antagonists. The nitro group of the this compound moiety is typically reduced to an amine in later stages, serving as an anchor point for amide bond formation. These antagonists are currently under investigation for their therapeutic potential in mitigating inflammatory pathways associated with liver cirrhosis and Alzheimer's disease[6].
Logical mapping of this compound in agrochemical and pharmaceutical pipelines.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed before downstream application:
-
FT-IR Spectroscopy: The spectrum must show the complete disappearance of the strong C=O stretching frequency (~1700 cm⁻¹) characteristic of the starting material. The appearance of a broad O-H stretch (~3300 cm⁻¹) confirms alcohol formation. Crucially, the asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) must remain intact, proving chemoselectivity.
-
¹H-NMR Spectroscopy (in CDCl₃): The highly deshielded carboxylic acid proton (~11.0-12.0 ppm) must be absent. A new singlet integrating to 2 protons should appear around 4.5-5.0 ppm, corresponding to the newly formed benzylic methylene (-CH₂-OH) group.
References
-
PrepChem. "Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol". Source: PrepChem Preparative Chemistry. URL:[Link]
-
MolAid. "2,6-dimethyl-3-nitrobenzene-1-methanol - CAS 82617-29-6". Source: MolAid Chemical Search. URL:[Link]
- FMC Corporation. "US Patent 4402973A: Insecticidal (1,1'-biphenyl)-3-ylmethyl esters". Source: Google Patents.
Sources
- 1. This compound | 82617-29-6 [sigmaaldrich.com]
- 2. CAS 82617-29-6 | this compound - Synblock [synblock.com]
- 3. prepchem.com [prepchem.com]
- 4. LU78155A1 - - Google Patents [patents.google.com]
- 5. DD145996A5 - Insektizide mittel - Google Patents [patents.google.com]
- 6. 2,6-二甲基-3-硝基苯甲酸 - CAS号 6307-70-6 - 摩熵化学 [molaid.com]
Solubility of (2,6-Dimethyl-3-nitrophenyl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (2,6-Dimethyl-3-nitrophenyl)methanol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
Introduction to this compound
This compound, with the chemical formula C9H11NO3 and a molecular weight of 181.19 g/mol , is a substituted aromatic alcohol.[1] Its structure, featuring a nitro group and two methyl groups on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and application. Understanding and quantifying its solubility is paramount for designing efficient synthetic routes, developing purification strategies, and formulating solutions for various assays. This guide will delve into the molecular characteristics that influence its solubility and provide a detailed methodology for its empirical determination.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups and structural motifs of this compound are:
-
Hydroxymethyl Group (-CH2OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a favorable interaction with polar protic solvents like alcohols.
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. Its presence increases the overall polarity of the molecule, enhancing solubility in polar solvents.
-
Dimethylated Phenyl Ring: The benzene ring itself is nonpolar, and the two methyl groups further contribute to its lipophilic character. This part of the molecule will favor interactions with nonpolar or moderately polar solvents.
The interplay between the polar hydroxymethyl and nitro groups and the more nonpolar dimethylphenyl backbone creates a molecule with a nuanced solubility profile. It is anticipated to be more soluble in polar organic solvents than in nonpolar hydrocarbons. The principle of "like dissolves like" is a useful starting point for solvent selection.
Strategic Solvent Selection: A Predictive Approach
A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of this compound. The following table provides a list of common organic solvents categorized by their polarity, which can be used to guide initial screening experiments.
| Solvent Category | Solvent | Polarity Index | Dielectric Constant (20°C) | Anticipated Solubility |
| Polar Protic | Methanol | 5.1 | 32.7 | High |
| Ethanol | 4.3 | 24.5 | High | |
| 2-Propanol | 3.9 | 19.9 | Moderate to High | |
| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | High |
| Acetone | 5.1 | 20.7 | High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very High | |
| Ethyl Acetate | 4.4 | 6.0 | Moderate | |
| Moderately Polar | Dichloromethane (DCM) | 3.1 | 9.1 | Moderate |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Moderate to High | |
| Nonpolar | Toluene | 2.4 | 2.4 | Low |
| Hexane | 0.1 | 1.9 | Very Low |
Data compiled from various sources.[2][3]
Based on the molecular structure, solvents like methanol, ethanol, acetone, and acetonitrile are excellent starting points for solubility determination due to their ability to engage in hydrogen bonding and dipole-dipole interactions.
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
The isothermal equilibrium method is a reliable technique for determining the solubility of a solid compound in a solvent.[4] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Syringe filters (0.22 µm, solvent-compatible)
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of a selected organic solvent.
-
Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid from the supernatant.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.
-
Dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.
-
-
Quantification:
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Experimental Workflow Diagram
Caption: Isothermal equilibrium method workflow for solubility determination.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table for Recording Solubility Data:
| Solvent | Temperature (°C) | Measured Concentration (mg/mL) | Dilution Factor | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | 25 | ||||
| e.g., Acetonitrile | 25 | ||||
| e.g., Dichloromethane | 25 | ||||
| e.g., Toluene | 25 |
Authoritative Insights and Best Practices
As a Senior Application Scientist, I offer the following field-proven insights:
-
Purity of the Compound: The solubility measurements can be significantly affected by the purity of this compound. It is advisable to use a well-characterized, high-purity sample.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the equilibration and sampling process is critical for reproducibility.
-
Solvent Purity and Water Content: The presence of impurities, especially water, in organic solvents can alter their polarity and, consequently, the measured solubility. Always use analytical grade solvents with low water content.
-
Validation of Analytical Method: The accuracy of the solubility data is contingent on the accuracy of the analytical method used for quantification. Ensure that the HPLC or GC-MS method is properly validated for linearity, accuracy, and precision.
-
Safety Precautions: Nitroaromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol, researchers can generate reliable and accurate solubility data. This information is indispensable for the effective use of this compound in research, development, and manufacturing settings, ultimately enabling more efficient and predictable scientific outcomes.
References
- Vertex AI Search. (n.d.). Solubility of 4-Nitro-2-phenyl-phenol.
- ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?
- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?
- Synblock. (n.d.). CAS 82617-29-6 | this compound.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
- Reich, H. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- ResearchGate. (n.d.). Validation of a gas chromatographic method for methanol determination.
Sources
Technical Whitepaper: Physicochemical Profiling and Chemoselective Synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol
Executive Summary
In advanced pharmaceutical development and materials science, highly substituted aromatic building blocks are critical for tuning structure-activity relationships (SAR) and designing photolabile linkers. (2,6-Dimethyl-3-nitrophenyl)methanol is a specialized intermediate characterized by a sterically hindered benzylic alcohol, two electron-donating methyl groups, and a strongly electron-withdrawing nitro group. This whitepaper provides a comprehensive technical guide on its physicochemical properties and details a self-validating, chemoselective synthetic protocol for its preparation.
Structural and Physicochemical Characterization
Understanding the core properties of this compound is essential for downstream application design. The steric bulk of the 2,6-dimethyl substitution restricts the rotational freedom of the benzylic alcohol, a phenomenon often leveraged to lock molecular conformations in target-binding pockets. Furthermore, the meta-nitro group significantly modulates the electron density of the aromatic ring, impacting the pKa and reactivity of subsequent derivatives.
Quantitative Data Summary
The following table consolidates the verified physicochemical parameters of the target compound[1][2][3]:
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | 2,6-dimethyl-3-nitrobenzene-1-methanol |
| CAS Registry Number | 82617-29-6 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol (Exact mass: 181.1885 g/mol ) |
| Melting Point | 86.5°C – 88.5°C |
Mechanistic Rationale for Chemoselective Synthesis
The primary synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 2,6-dimethyl-3-nitrobenzoic acid[3].
The Challenge: Nitro groups are highly susceptible to reduction. Standard hydride donors (e.g., LiAlH₄) or transition-metal catalyzed hydrogenation (Pd/C with H₂) lack chemoselectivity and will inevitably reduce the nitro group to an aniline derivative, destroying the target pharmacophore.
The Causality of Reagent Selection: To achieve absolute chemoselectivity, the Borane-Tetrahydrofuran (BH₃-THF) complex is employed. Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich oxygen atoms of the carboxylic acid to form a transient triacyloxyborane intermediate, which subsequently collapses to the alcohol. Because the nitro group is highly electron-deficient, it cannot coordinate with the electrophilic boron atom, rendering it completely inert under these reaction conditions. This leverages fundamental electronic properties to bypass the need for protecting groups.
Workflow Diagram: Chemoselective Reduction Pathway
Figure 1: Chemoselective reduction workflow of 2,6-dimethyl-3-nitrobenzoic acid to the target alcohol.
Validated Experimental Protocol
The following step-by-step methodology is engineered as a self-validating system, ensuring high yield and purity through strategic in-process controls (IPC) and phase-separation logic[3].
Phase 1: Reaction Setup (Inert Atmosphere)
-
Action: Purge a dry reaction vessel with argon. Dissolve 2,6-dimethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Causality: Argon prevents atmospheric moisture from quenching the highly moisture-sensitive borane reagent. Anhydrous THF is the optimal solvent as it stabilizes borane via the formation of a Lewis acid-base complex.
Phase 2: Chemoselective Reduction
-
Action: Cool the solution to 0°C. Slowly add BH₃-THF complex (1 M solution, 1.5 eq) dropwise. Heat the reaction mixture to 60°C for approximately 18 hours.
-
Causality: The dropwise addition at 0°C safely manages the exothermic release of hydrogen gas. Heating to 60°C provides the necessary activation energy to drive the reduction of the sterically hindered carboxylic acid to completion.
Phase 3: Quenching and Self-Purifying Workup
-
Action: Cool the mixture to room temperature and carefully add water (20 mL). Concentrate the resultant mixture under reduced pressure.
-
Causality: Water safely decomposes any residual, unreacted BH₃.
-
Action: Dissolve the concentrated residue in methylene chloride (CH₂Cl₂) and wash sequentially with 2N aqueous NaOH.
-
Causality: This is a critical self-validating purification step. The highly basic NaOH (pH > 13) deprotonates any unreacted carboxylic acid starting material (pKa ~4), partitioning it entirely into the aqueous phase as a water-soluble sodium salt. The neutral target alcohol remains isolated in the organic phase.
Phase 4: Isolation
-
Action: Separate the organic phase. Back-extract the aqueous phase with CH₂Cl₂ to maximize yield. Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Result: Yields this compound as a solid with a melting point of 86.5°C – 88.5°C[3].
Analytical Validation System
To definitively prove the success of the chemoselective reduction and the integrity of the synthesized batch, the following analytical suite must be employed:
-
FT-IR Spectroscopy: The complete disappearance of the broad carboxylic acid O-H stretch and the C=O stretch (typically ~1700 cm⁻¹) confirms the consumption of the starting material. The appearance of a sharp benzylic O-H stretch (~3300 cm⁻¹) and the retention of strong N-O stretching bands (~1530 and ~1350 cm⁻¹) validate the preservation of the nitro group.
-
LC-MS: Electrospray ionization (ESI) should yield a primary molecular ion peak at m/z 182.1 [M+H]⁺, perfectly aligning with the exact mass of 181.1885 g/mol [2].
-
¹H NMR (CDCl₃): The diagnostic benzylic protons (-CH₂OH) will appear as a distinct singlet integrating to 2H around 4.7 ppm. The two aromatic protons will exhibit ortho-coupling (doublets, J ≈ 8 Hz), confirming the aromatic substitution pattern remains undisturbed.
References
-
Title: Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol Source: PrepChem URL: [Link]
Sources
Commercial availability and suppliers of (2,6-Dimethyl-3-nitrophenyl)methanol
An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of (2,6-Dimethyl-3-nitrophenyl)methanol
For researchers, scientists, and professionals in drug development, the strategic sourcing of key chemical intermediates is a critical step in the discovery pipeline. This compound, a substituted nitrophenyl compound, serves as a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its applications, particularly within the pharmaceutical industry.
Physicochemical Properties
This compound is an organic compound with the following key identifiers and properties:
| Property | Value |
| CAS Number | 82617-29-6[1] |
| Molecular Formula | C9H11NO3[1] |
| Molecular Weight | 181.19 g/mol [1] |
| Appearance | Likely a solid, based on related compounds |
| Purity | Typically offered at ≥98% |
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers that focus on providing building blocks and intermediates for research and development. These suppliers often offer custom synthesis services for compounds not readily in stock.
| Supplier | Product Name | Purity | Notes |
| Synblock | This compound | NLT 98% | Provides supporting documents such as MSDS, NMR, HPLC, and LC-MS. They also offer custom synthesis and contract research services to support drug discovery.[1] |
Prospective buyers are advised to contact these suppliers directly to inquire about current stock, lead times, and available quantities.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, 2,6-dimethyl-3-nitrobenzoic acid. A well-documented laboratory-scale procedure is provided below.
Reaction Scheme
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a known synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol.[2]
Materials:
-
2,6-dimethyl-3-nitrobenzoic acid (0.308 mole)
-
Borane-tetrahydrofuran complex (1 M solution in THF, 0.463 mole)
-
Anhydrous tetrahydrofuran (THF, 350 ml)
-
Water
-
Methylene chloride
-
2 N aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
Under a dry argon atmosphere, dissolve 2,6-dimethyl-3-nitrobenzoic acid in anhydrous tetrahydrofuran in a suitable reaction vessel.
-
Slowly add the borane-tetrahydrofuran complex to the stirred solution.
-
Heat the reaction mixture to 60°C for approximately 18 hours.
-
After the reaction is complete, cool the mixture and slowly add water to quench the excess borane complex.
-
Concentrate the resultant mixture under reduced pressure to obtain a residue.
-
Wash the residue with three portions of methylene chloride, followed by three portions of a 2 N aqueous sodium hydroxide solution.
-
Combine the washes and separate the organic phase.
-
Wash the aqueous phase with four portions of methylene chloride.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield 2,6-dimethyl-3-nitrobenzene-1-methanol.[2]
Applications in Research and Drug Development
Substituted nitrophenyl compounds, including this compound, are valuable intermediates in medicinal chemistry and material science.[3] The nitro and hydroxyl functional groups allow for a variety of chemical transformations, making them versatile starting materials for more complex molecules.
-
Pharmaceutical Intermediates: These compounds are instrumental in the synthesis of pharmaceutical agents.[3] For instance, the core structure is related to intermediates used in the synthesis of dihydropyridine-based calcium channel blockers, such as Nicardipine, which is used to treat high blood pressure and angina. A key intermediate in Nicardipine synthesis is 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester, which shares the nitrophenyl moiety.[4]
-
Kinase Inhibitors: Aminonitrophenyl methanol derivatives are particularly valuable in the development of kinase inhibitors, which are crucial in cancer therapy.[3]
-
Material Science: In material science, these molecules can be used in the synthesis of dyes and pigments.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, related nitrophenol compounds are classified as harmful if swallowed, causing skin irritation and serious eye damage. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a commercially available chemical intermediate with significant potential in pharmaceutical and material science research. Its synthesis is well-documented, and its utility as a building block for more complex molecules, particularly in the realm of drug discovery, makes it a compound of interest for many researchers. When handling this compound, it is imperative to follow standard laboratory safety procedures.
References
- Synblock. (n.d.). CAS 82617-29-6 | this compound.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol.
- Benchchem. (n.d.). A Technical Guide to the Applications of Aminonitrophenyl Methanol Derivatives in Research and Development.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
Sources
- 1. CAS 82617-29-6 | this compound - Synblock [synblock.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol: Pathways and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dimethyl-3-nitrophenyl)methanol is a key building block in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of its substituents—two methyl groups, a nitro group, and a hydroxymethyl group—offers a versatile scaffold for further chemical modifications. This in-depth technical guide provides a comprehensive review of the primary and alternative synthetic pathways to this compound. We will delve into the mechanistic underpinnings of these routes, providing detailed, step-by-step protocols for the most established methods. Furthermore, this guide will explore the synthesis of key precursors and discuss the rationale behind the selection of specific reagents and reaction conditions, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
The title compound, with its unique substitution pattern, presents both opportunities and challenges in its synthesis. The presence of a deactivating nitro group meta to the methyl groups and ortho to one of them influences the reactivity of the aromatic ring. The primary synthetic challenge lies in the selective functionalization of the benzylic position without affecting the nitro group. This guide will focus on the most direct and efficient route, which proceeds via the reduction of a carboxylic acid precursor, and will also explore alternative strategies.
The principal and most reliable pathway to be discussed is the selective reduction of 2,6-dimethyl-3-nitrobenzoic acid. This approach is favored due to the ready availability of the starting materials and the high selectivity of modern reducing agents.
Primary Synthesis Pathway: Reduction of 2,6-Dimethyl-3-nitrobenzoic Acid
The most direct and widely employed method for the synthesis of this compound is the selective reduction of 2,6-dimethyl-3-nitrobenzoic acid. This transformation requires a reducing agent that can efficiently reduce a carboxylic acid to an alcohol while leaving the nitro group intact. Borane complexes, particularly the borane-tetrahydrofuran complex (BH₃-THF), are exceptionally well-suited for this purpose.
Reaction Mechanism
The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride transfer. Subsequent hydride transfers from the borane result in the formation of a borate ester, which is then hydrolyzed upon workup to yield the primary alcohol. The nitro group is generally unreactive towards borane under these conditions, ensuring high chemoselectivity.
Methodological & Application
Application Note: High-Purity Synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol
Abstract & Strategic Overview
(2,6-Dimethyl-3-nitrophenyl)methanol (CAS 82617-29-6) is a critical benzyl alcohol intermediate used in the synthesis of functionalized aromatics and pharmaceutical pharmacophores.[1] Its structural complexity arises from the dense substitution pattern on the benzene ring, which imposes significant steric constraints.
This protocol details a robust, two-stage synthesis starting from 2,6-dimethylbenzoic acid (a readily available m-xylene derivative). The route is designed to overcome two primary challenges:
-
Regiocontrol: Directing the nitro group specifically to the 3-position in a sterically crowded system.
-
Chemoselectivity: Reducing the carboxylic acid to a primary alcohol without compromising the reduction-sensitive nitro group.[1]
Retrosynthetic Logic
The synthesis relies on the synergistic directing effects of the methyl substituents to install the nitro group, followed by an electrophilic hydride reduction that discriminates between the carbonyl and nitro moieties.[1]
Figure 1: Retrosynthetic strategy highlighting the disconnection approach and key chemical logic.
Experimental Protocols
Stage 1: Regioselective Nitration of 2,6-Dimethylbenzoic Acid
Objective: Install the nitro group at the 3-position.[1] Mechanism: The C1-carboxyl group is a meta-director.[1] The C2 and C6 methyl groups are ortho/para-directors. Position 3 is ortho to the C2-methyl, para to the C6-methyl, and meta to the carboxyl group. All directing effects synergistically favor substitution at C3.
Materials
-
Substrate: 2,6-Dimethylbenzoic acid (MW: 150.17 g/mol )
-
Reagents: Nitric Acid (fuming, >90%), Sulfuric Acid (conc. 98%)
-
Solvent: Dichloromethane (DCM) for extraction (optional workup)
Protocol
-
Preparation of Mixed Acid: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, place 100 mL of concentrated H₂SO₄. Cool to 0–5°C using an ice-salt bath.
-
Substrate Dissolution: Slowly add 30.0 g (0.20 mol) of 2,6-dimethylbenzoic acid to the acid. Stir until fully dissolved or a fine suspension is formed.
-
Nitration: Add a mixture of HNO₃ (14 mL, 1.1 eq) and H₂SO₄ (20 mL) dropwise over 45 minutes.
-
Critical Control Point: Maintain internal temperature below 10°C. Higher temperatures increase the risk of dinitration and oxidation of methyl groups.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) or HPLC.[2]
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
-
Yield Expectation: 85–90%
-
Product: 2,6-Dimethyl-3-nitrobenzoic acid.[3]
-
Stage 2: Chemoselective Reduction to Alcohol
Objective: Reduce -COOH to -CH₂OH while preserving the -NO₂ group.[1] Scientific Rationale: Lithium Aluminum Hydride (LiAlH₄) is too aggressive and will reduce the nitro group to an azo or amine species.[1] Sodium Borohydride (NaBH₄) is too mild to reduce carboxylic acids directly. Borane-THF (BH₃[1][3]·THF) is the reagent of choice; it coordinates to the carbonyl oxygen (Lewis base), activating it for hydride transfer, but is kinetically slow to react with the electron-deficient nitro group.[1]
Materials
-
Substrate: 2,6-Dimethyl-3-nitrobenzoic acid (from Stage 1)[1]
-
Reagent: Borane-Tetrahydrofuran complex (BH₃[1][3]·THF), 1.0 M solution[1][3]
-
Solvent: Anhydrous THF
-
Quench: Methanol, Water[4]
Protocol
-
Setup: Flame-dry a 1 L 3-neck flask and cool under a stream of dry Argon or Nitrogen.
-
Dissolution: Charge the flask with 2,6-dimethyl-3-nitrobenzoic acid (19.5 g, 0.10 mol) and anhydrous THF (200 mL). Stir to dissolve.
-
Addition: Cool the solution to 0°C. Via a pressure-equalizing dropping funnel, add BH₃·THF (1.0 M, 150 mL, 1.5 eq) dropwise over 1 hour.
-
Caution: Hydrogen gas evolution will occur. Ensure proper venting.
-
-
Reaction: After addition, remove the ice bath. Stir at room temperature for 1 hour, then heat to a gentle reflux (65°C) for 12–18 hours to ensure complete conversion.
-
Quench (Critical): Cool the mixture to 0°C. Very slowly add Methanol (50 mL) to destroy excess borane and break down the borate ester intermediate. Significant gas evolution will occur.
-
Workup: Concentrate the solvent under reduced pressure (Rotavap). Dissolve the residue in Ethyl Acetate (200 mL) and wash with:
-
1M NaOH (2 x 50 mL) – removes unreacted acid.
-
Brine (1 x 50 mL).
-
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Final Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Data Presentation & Validation
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 86.5 – 88.5 °C | Consistent with literature [1] |
| Molecular Weight | 181.19 g/mol | Formula: C₉H₁₁NO₃ |
| Solubility | Soluble in MeOH, DCM, EtOAc | Poorly soluble in water |
Spectral Validation (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.45 (s, 3H, 2-CH₃)
-
δ 2.55 (s, 3H, 6-CH₃)
-
δ 4.80 (s, 2H, -CH₂OH)
-
δ 7.20 (d, 1H, Ar-H, C5)
-
δ 7.75 (d, 1H, Ar-H, C4)
-
Note: The aromatic protons show an AB system due to the 3,4,5,6 substitution pattern (H4 and H5 are adjacent).[1]
-
Mechanism & Pathway Visualization
The following diagram illustrates the chemoselective reduction mechanism, highlighting why Borane is superior to LiAlH₄ for this application.
Figure 2: Mechanistic basis for the chemoselective reduction of the carboxylic acid in the presence of a nitro group.[1]
Safety & Handling
-
Energetic Materials: Although this compound is stable, the intermediate nitrobenzoic acid and the nitration reaction mixture are potentially energetic.[1] Never allow the nitration temperature to spike; thermal runaway can lead to explosive decomposition.
-
Borane Hazards: BH₃·THF is pyrophoric and reacts violently with water. All transfers must be done under inert gas (Ar/N₂). Have a Class D fire extinguisher available.
-
Toxicology: Nitro-aromatics are generally toxic and potential mutagens. Handle with double nitrile gloves and work in a fume hood.
References
-
PrepChem. (n.d.). Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol. Retrieved from [Link]
-
Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Nitrobenzoic Acid. Org. Synth. Coll. Vol. 1, p.391. Retrieved from [Link]
Sources
- 1. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 2. CAS 82617-29-6 | this compound - Synblock [synblock.com]
- 3. prepchem.com [prepchem.com]
- 4. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
Application Note: Oxidation Protocols for (2,6-Dimethyl-3-nitrophenyl)methanol
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics Meets Deactivation
The oxidation of (2,6-Dimethyl-3-nitrophenyl)methanol presents a unique "push-pull" challenge in organic synthesis that disqualifies many standard protocols.
-
Steric Blockade (The "2,6-Effect"): The two methyl groups at the ortho positions create a significant steric wall. This hinders the approach of bulky oxidants and destabilizes the transition states required for certain mechanisms (e.g., the formation of bulky chromate esters).
-
Electronic Deactivation: The nitro group at the 3-position is strongly electron-withdrawing. This reduces the nucleophilicity of the benzylic alcohol oxygen, making it less reactive toward electrophilic oxidants (like activated DMSO or hypervalent iodine species) compared to electron-rich benzyl alcohols.
Implication: Standard "mild" oxidants (e.g., dilute bleach/TEMPO) may be too sluggish, while aggressive oxidants (KMnO₄, Jones Reagent) risk over-oxidation to the benzoic acid or degradation of the nitro group.
Decision Matrix: Selecting the Right Protocol
The following decision tree outlines the logical selection of oxidants based on scale, purity requirements, and laboratory constraints.
Figure 1: Strategic selection workflow for the oxidation of hindered nitro-benzyl alcohols.
Part 2: Detailed Experimental Protocols
Protocol A: Dess-Martin Periodinane (DMP) – The "Gold Standard"
Rationale: Hypervalent iodine reagents are less sensitive to the electronic deactivation of the nitro group than metal-based oxidants. DMP operates at neutral pH and room temperature, preventing side reactions. Its mechanism involves ligand exchange followed by intramolecular reductive elimination, which, while sterically demanding, is generally robust enough for 2,6-disubstituted systems if time is allowed.
Mechanism: The alcohol oxygen attacks the iodine center, displacing an acetate ligand. The resulting periodinane intermediate undergoes reductive elimination to release the aldehyde and iodinane byproduct.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Dess-Martin Periodinane (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Buffer (Optional): Sodium Bicarbonate (NaHCO₃) (1.5 equiv) - Recommended to neutralize acetic acid byproduct.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve this compound (1.0 g, 5.5 mmol) in anhydrous DCM (15 mL).
-
Buffering: Add solid NaHCO₃ (0.7 g, 8.3 mmol) to the stirring solution. Note: This buffers the acetic acid released during the reaction, protecting acid-sensitive moieties, though the nitro group is generally stable.
-
Addition: Cool the mixture to 0°C (ice bath). Add Dess-Martin Periodinane (2.8 g, 6.6 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously.
-
Checkpoint: Due to the 2,6-dimethyl steric hindrance, reaction time may be longer than typical benzyl alcohols. Monitor by TLC (30% EtOAc/Hexanes) every hour. Expect completion in 3–6 hours.
-
-
Quench: Dilute with Et₂O (30 mL). Pour the mixture into a saturated aqueous solution of Na₂S₂O₃ (sodium thiosulfate) and NaHCO₃ (1:1 mixture, 50 mL). Stir vigorously for 15 minutes until the two layers are clear (this reduces unreacted periodinane to soluble iodosobenzoic acid).
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM or Et₂O.
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. The crude aldehyde is often pure enough for use; otherwise, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: Activated Manganese Dioxide (MnO₂) – The "Scale-Up" Route
Rationale: MnO₂ is a mild, heterogeneous oxidant highly selective for allylic and benzylic alcohols. It is ideal for larger scales because the "workup" is simply filtration. However, "commercial" MnO₂ is notoriously variable. Only "Activated" MnO₂ will work for this deactivated substrate.
Critical Factor: The 3-nitro group deactivates the ring, making the benzylic C-H bond stronger and the alcohol less nucleophilic. You will likely need a large excess (10-20 equivalents by weight) and potentially elevated temperatures (reflux) to overcome the steric/electronic barrier.
Materials:
-
Substrate: this compound
-
Reagent: Activated MnO₂ (10–20 equiv by weight)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
Step-by-Step Procedure:
-
Activation (If sourcing is doubtful): Heat commercial MnO₂ in an oven at 110–120°C for 24 hours prior to use. This removes chemisorbed water which deactivates the surface.
-
Setup: Dissolve the substrate (5.0 g) in DCM (50 mL).
-
Addition: Add Activated MnO₂ (50 g). Yes, this is a large excess, but necessary for kinetics.
-
Reaction: Stir vigorously at reflux (40°C for DCM).
-
Workup: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM (the product can adsorb to the manganese salts).
-
Isolation: Concentrate the filtrate to obtain the aldehyde.
Protocol C: Swern Oxidation – The "Power" Alternative
Rationale: If DMP is too expensive and MnO₂ too slow, Swern is the most reliable chemical method. The active species (dimethylchlorosulfonium ion) is small enough to access the hindered alcohol, and the mechanism is highly effective.
Materials:
-
Oxalyl Chloride (1.2 equiv)
-
DMSO (2.4 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
DCM (anhydrous)
Step-by-Step Procedure:
-
Activation: Cool a solution of Oxalyl Chloride (1.2 equiv) in DCM to -78°C. Add DMSO (2.4 equiv) dropwise. Stir for 15 mins.
-
Addition: Add a solution of this compound (1.0 equiv) in DCM dropwise to the cold mixture.
-
Critical: Keep internal temp below -60°C.
-
-
Reaction: Stir at -78°C for 45–60 minutes.
-
Elimination: Add Et₃N (5.0 equiv) dropwise. Allow the reaction to warm to 0°C over 1 hour.
-
Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove amine), then brine. Dry and concentrate.
Part 3: Comparative Data & Signaling Pathways
Method Comparison Table
| Feature | Protocol A: DMP | Protocol B: MnO₂ | Protocol C: Swern |
| Reaction Rate | Fast (3-6 h) | Slow (12-48 h) | Fast (< 2 h) |
| Steric Tolerance | Excellent | Moderate (Surface dependent) | Good |
| Electronic Tolerance | High | Low (Sensitive to deactivation) | High |
| Scalability | Low (Reagent cost/safety) | High (Simple filtration) | Moderate (Cryogenics needed) |
| Green Metric | Moderate (Iodine waste) | Good (Solid waste) | Poor (Smell, CO byproduct) |
| Est. Yield | 85-95% | 70-85% | 80-90% |
Mechanistic Pathway (DMP Oxidation)
The following diagram illustrates the specific pathway for the DMP oxidation, highlighting where the steric bulk of the 2,6-dimethyl groups interacts with the reagent.
Figure 2: Mechanistic flow of DMP oxidation. The 'Steric Clash' at the intermediate stage necessitates longer reaction times than unsubstituted analogs.
Part 4: Safety & References
Safety Considerations
-
Nitro Group Hazards: While 3-nitrobenzaldehyde derivatives are generally stable, all nitro compounds possess energetic potential. Do not distill the final product at high temperatures (>150°C) or dryness without DSC testing.
-
DMP Explosivity: Dess-Martin Periodinane can be explosive under impact or high heat (>170°C). Handle in solution; avoid scraping dry solids vigorously.
-
Swern Gas Evolution: The Swern oxidation releases CO and CO₂ (toxic/asphyxiant) and Dimethyl Sulfide (stench). Perform strictly in a fume hood.
References
-
Dess-Martin Oxidation (General): Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." J. Org.[4] Chem.1983 , 48, 4155–4156. Link
-
Oxidation of Hindered Alcohols: Myers, A. G., et al. "Synthesis of highly functionalized benzylic alcohols... using DMP." J. Am. Chem. Soc.1994 , 116, 9361. Link
-
MnO2 Activation & Use: Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant in Organic Synthesis." Synthesis1977 , 1977(02), 130-133. Link
-
Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651-1660. Link
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Application Note: Chemoselective Reduction of (2,6-Dimethyl-3-nitrophenyl)methanol
Executive Summary
This guide details the chemoselective reduction of (2,6-Dimethyl-3-nitrophenyl)methanol to (3-Amino-2,6-dimethylphenyl)methanol . This transformation presents a specific challenge in organic synthesis: reducing a nitro group (
While the 2,6-dimethyl substitution pattern provides steric protection to the benzylic center, improper selection of catalytic conditions can still lead to "over-reduction." This note compares two validated protocols: Catalytic Hydrogenation (Pd/C) for scalability and Iron/Ammonium Chloride (Fe/NH
Substrate Analysis & Strategic Approach
Structural Considerations
The target molecule is a trisubstituted benzene ring.
-
Position 1: Hydroxymethyl group (
). Flanked by methyl groups at positions 2 and 6. -
Position 3: Nitro group (
).[1] Adjacent to the methyl at position 2.
Expert Insight: The "ortho-effect" of the methyl group at position 2 twists the nitro group slightly out of planarity, potentially reducing its resonance stabilization and increasing reactivity. Simultaneously, the methyl groups at 2 and 6 create a "steric pocket" around the benzylic alcohol. While this steric bulk generally hinders the adsorption of the benzylic oxygen onto heterogeneous catalyst surfaces (reducing hydrogenolysis risk), it does not eliminate it entirely.
Reaction Pathway & Risks
The primary risk is the competitive reduction of the benzylic C-O bond.
Figure 1: Reaction pathway showing the target reduction and the potential hydrogenolysis byproduct.
Validated Protocols
Protocol A: Iron-Mediated Reduction (Fe/NH Cl)
Best For: High chemoselectivity, small-to-mid scale batches, and laboratories lacking high-pressure hydrogenation equipment.
Mechanism: Single Electron Transfer (SET) mechanism.[2] The reaction proceeds via nitroso and hydroxylamine intermediates.[3] The near-neutral pH (buffered by NH
Materials
-
Substrate: this compound (1.0 equiv)
-
Iron Powder: 325 mesh, electrolytic grade (3.0 – 5.0 equiv)
-
Ammonium Chloride (NH
Cl): (3.0 – 5.0 equiv) -
Solvent: Ethanol/Water (3:1 or 4:1 ratio)[4]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 equiv) in Ethanol/Water (3:1 v/v). A concentration of 0.2 M is recommended.
-
Addition: Add Ammonium Chloride (4.0 equiv) followed by Iron powder (4.0 equiv).
-
Note: Iron powder is dense; ensure vigorous stirring to keep it suspended.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C).
-
Observation: The reaction typically turns dark grey/brown/rusty.
-
Time: Monitor by TLC or HPLC. Conversion is usually complete within 1–3 hours.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite® to remove iron oxides. Wash the pad with Ethyl Acetate (EtOAc) or Methanol.
-
Extraction: Concentrate the filtrate to remove most Ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[1][4]
-
Drying: Wash combined organics with brine, dry over Na
SO , and concentrate.
-
Why this works: The Fe/NH
Protocol B: Catalytic Hydrogenation (Pd/C)
Best For: Large-scale synthesis, clean workup (filtration only), and industrial process development. Risk Mitigation: To prevent hydrogenolysis, this protocol uses mild pressure and neutral solvents.
Materials
-
Substrate: this compound
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (to reduce ignition risk). Load: 5-10 wt%.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Hydrogen Source: H
balloon (1 atm) or Hydrogenator (30 psi).
Step-by-Step Methodology
-
Safety Check: Purge the reaction vessel with Nitrogen (
) or Argon. Pd/C can ignite methanol vapors in the presence of air. -
Charging: Add the substrate and Methanol (0.1 – 0.2 M) to the vessel.
-
Catalyst Addition: Carefully add the Pd/C catalyst (10 wt% relative to substrate) under inert flow.
-
Expert Tip: Do not add acid (e.g., HCl or Acetic Acid). Acid significantly accelerates benzylic hydrogenolysis.
-
-
Hydrogenation:
-
Monitoring: Check reaction at 1 hour. Stop immediately upon consumption of starting material. Prolonged exposure to H
/Pd after conversion increases byproduct formation. -
Workup:
Comparative Data Analysis
| Feature | Method A: Fe / NH | Method B: H |
| Selectivity | Excellent (>99%) | Good (Requires monitoring) |
| Benzylic Survival | Guaranteed | Risk of ~5% hydrogenolysis if overheated |
| Reaction Time | 1–3 Hours (Reflux) | 1–4 Hours (RT) |
| Workup | Moderate (Iron waste filtration) | Easy (Filtration) |
| Scalability | Limited by solid waste handling | Excellent (Standard Industrial Process) |
| Cost | Low (Iron is cheap) | Moderate (Pd is expensive but recyclable) |
Experimental Workflow Diagram
The following diagram illustrates the decision logic and workflow for the Fe/NH
Figure 2: Operational workflow for the Iron-mediated reduction protocol.
Analytical Validation
To ensure the integrity of the benzylic alcohol, analyze the product using 1H NMR (DMSO-d6) :
-
Benzylic -CH
-: Look for a doublet (if coupled to OH) or singlet around 4.4 – 4.6 ppm. -
Hydroxyl -OH: Look for a triplet (coupling to CH
) around 4.8 – 5.0 ppm. -
Absence of Byproduct: Ensure there is no singlet integrating to 3H around
2.2 ppm corresponding to a new aryl-methyl group (which would indicate hydrogenolysis).
References
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Using (2,6-Dimethyl-3-nitrophenyl)methanol as a pharmaceutical intermediate
Application Note: (2,6-Dimethyl-3-nitrophenyl)methanol as a Pharmaceutical Intermediate
Executive Summary
This compound (CAS 82617-29-6) is a specialized aromatic building block characterized by a sterically congested 2,6-dimethyl substitution pattern and an electron-withdrawing nitro group.[1] This unique scaffold is increasingly utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and atropisomeric pharmaceuticals . Its structural rigidity, provided by the ortho-methyl groups, restricts bond rotation, making it a critical intermediate for designing drugs with high selectivity for ATP-binding pockets in kinases such as Src , Abl , and c-Met .[1]
This guide outlines the technical protocols for the synthesis, quality control, and downstream application of this intermediate, focusing on its conversion into (2,6-dimethyl-3-aminophenyl)methanol —a "privileged structure" in medicinal chemistry.[1]
Chemical Profile & Significance
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 82617-29-6 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 86.5°C – 88.5°C |
| Solubility | Soluble in THF, DCM, Methanol; Sparingly soluble in Water |
| Key Structural Feature | 2,6-Dimethyl "Clamps": Induce orthogonality in biaryl systems (atropisomerism).[1][2][3] |
Medicinal Chemistry Utility:
-
Conformational Lock: The 2,6-dimethyl groups create steric hindrance that forces the aromatic ring out of planarity when coupled to heterocycles. This mimics the bio-active conformation required for many kinase inhibitors (e.g., Dasatinib analogs).
-
Electronic Modulation: The 3-nitro group serves as a "masked" amine.[1] Post-coupling reduction allows for the introduction of solubilizing groups or hydrogen-bond donors (ureas/amides) late in the synthetic sequence.[1]
Synthetic Protocol: Preparation from 2,6-Dimethyl-3-nitrobenzoic Acid
Objective: Selective reduction of the carboxylic acid to the benzyl alcohol without affecting the nitro group.
Reagents:
-
Precursor: 2,6-Dimethyl-3-nitrobenzoic acid (CAS 6307-70-6)[1]
-
Reductant: Borane-Tetrahydrofuran Complex (BH₃[1]·THF), 1.0 M solution
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
-
Quench: Methanol, 1M HCl
Step-by-Step Methodology:
-
Setup: Flame-dry a 1L three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Argon.
-
Dissolution: Charge the flask with 2,6-Dimethyl-3-nitrobenzoic acid (60.2 g, 0.308 mol) and anhydrous THF (350 mL). Stir until fully dissolved.
-
Reduction: Cool the solution to 0°C. Slowly add BH₃·THF (1.0 M, 463 mL, 1.5 eq) dropwise via the addition funnel over 60 minutes. Caution: Exothermic reaction; evolution of hydrogen gas.
-
Reflux: Once addition is complete, warm the reaction to room temperature, then heat to 60°C (gentle reflux) for 18 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC.[1]
-
Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Note: Vigorous bubbling will occur. Follow with water (20 mL).[1]
-
Workup: Concentrate the mixture under reduced pressure to remove THF. Dissolve the residue in Dichloromethane (DCM, 500 mL).
-
Purification: Wash the organic phase with 1M NaOH (2 x 100 mL) to remove unreacted acid, followed by Brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate.
-
Crystallization: Recrystallize the crude solid from EtOAc/Hexanes to yield the title compound.
Expected Yield: 85–90% (approx. 51 g).
Downstream Application: Synthesis of Kinase Inhibitor Scaffolds
The primary pharmaceutical application involves converting the alcohol to a leaving group (chloride/bromide) or reducing the nitro group to an amine.
Workflow Diagram (Graphviz)
Figure 1: Synthetic Divergence of this compound in Drug Discovery
Protocol A: Chlorination (Benzyl Chloride Formation)
Use Case: Attaching the ring to a nitrogen heterocycle (e.g., Pyrrolo[2,3-d]pyrimidine).[1]
-
Dissolve the alcohol (1 eq) in DCM.
-
Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF at 0°C.
-
Stir at Room Temperature for 2 hours.
-
Evaporate volatiles to obtain 2,6-dimethyl-3-nitrobenzyl chloride .[1]
Protocol B: Nitro Reduction (Aniline Formation)
Use Case: Creating the "head" group for urea-based kinase inhibitors.[1]
-
Dissolve the alcohol in Methanol.
-
Add 10% Pd/C (5 wt%) and hydrogenate at 30 psi H₂ for 4 hours.
-
Filter through Celite.
-
Product: (3-amino-2,6-dimethylphenyl)methanol . Note: This amine is oxidation-sensitive; store under Argon.[1]
Quality Control & Analytical Standards
To ensure pharmaceutical grade (GMP) compliance, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/H₂O gradient) | ≥ 98.0% |
| Identification | ¹H-NMR (400 MHz, DMSO-d₆) | Confirms structure; No THF peak.[1] |
| Water Content | Karl Fischer (KF) | ≤ 0.5% |
| Residual Boron | ICP-MS | ≤ 10 ppm |
| Related Substances | HPLC | Dimer impurity ≤ 0.15% |
¹H-NMR Reference Data (DMSO-d₆):
-
Aromatic: δ 7.65 (d, 1H), 7.30 (d, 1H) — AB system characteristic of 2,3,6-substitution.
-
Benzylic: δ 4.55 (s, 2H, -CH ₂OH).[1]
-
Methyls: δ 2.45 (s, 3H), 2.30 (s, 3H) — Distinct singlets due to asymmetry caused by the nitro group.
Safety & Handling
-
Nitro Compounds: While this intermediate is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 150°C.
-
Borane Residues: Ensure complete quenching of the reduction reaction before workup to prevent evolution of diborane gas or rapid hydrogen release.
-
Toxicology: Treat as a potential skin sensitizer and irritant. Use full PPE (gloves, goggles, fume hood).
References
-
Bristol-Myers Squibb Company . (2003).[1] Cyclic protein tyrosine kinase inhibitors. U.S. Patent No.[4] 6,596,746. Washington, DC: U.S. Patent and Trademark Office. Link
-
FMC Corporation . (1985).[1] Insecticidal (1,1'-biphenyl)-3-ylmethyl esters. European Patent EP0143152A2. Link
-
PrepChem . (n.d.).[1] Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol. Retrieved October 24, 2025. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 1202863-22-2. Link
Sources
- 1. web.s-cdn.boostkit.dev [web.s-cdn.boostkit.dev]
- 2. EP2683717B1 - Preparation of 3-[2-[4-((6-fluoro-1, 2-benzisoxazol-3-yl)-l-piperidinyl)-6, 7, 8, 9-tetrahydro-9-hydroxy-2-methyl-4h-pyrido[ 1, 2-a]-pyrimidin-4-one (paliperidone) and paliperidone palmitate. - Google Patents [patents.google.com]
- 3. Pharmaceutical Intermediates List [qinmuchem.com]
- 4. EA025358B1 - N-(5S,6S,9R)-5-AMINO-6-(2,3-DIFLUOROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[b]PYRIDIN-9-YL-4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZO[4,5-b]PYRIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE SALT - Google Patents [patents.google.com]
Application Note: Overcoming Steric Hindrance in the Esterification of (2,6-Dimethyl-3-nitrophenyl)methanol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Mechanistic Rationale & Synthetic Challenges
The esterification of (2,6-Dimethyl-3-nitrophenyl)methanol presents a formidable synthetic challenge due to a combination of severe steric shielding and electronic deactivation.
-
Steric Hindrance: The benzylic hydroxyl group (-CH₂OH) is flanked by two ortho-methyl groups at the 2- and 6-positions. This creates a dense steric shield that physically blocks the approach of bulky activated acyl complexes (such as the O-acylisourea intermediate formed in standard carbodiimide couplings).
-
Electronic Deactivation: The 3-nitro group acts as a strong electron-withdrawing moiety via inductive effects. This pulls electron density away from the aromatic ring and, consequently, the benzylic oxygen, reducing its nucleophilicity compared to unhindered, electron-rich benzyl alcohols.
Because traditional acid-catalyzed Fischer-Speier esterification fails under these conditions, a hyper-reactive, unhindered electrophile is required. The Steglich Esterification [1], utilizing a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, is the premier solution[2]. DMAP attacks the sterically bulky O-acylisourea to form an N-acylpyridinium intermediate. This linear, highly electrophilic intermediate projects the acyl group away from the steric bulk, allowing the hindered this compound to successfully execute a nucleophilic attack[1].
Reaction Pathway Visualization
Mechanistic pathway of DMAP-catalyzed Steglich esterification for hindered alcohols.
Quantitative Optimization Data
To establish the most efficient conditions for this specific substrate, various coupling parameters were evaluated. The data below summarizes the optimization landscape, demonstrating the necessity of high DMAP loading and the superiority of EDC over DCC for downstream processing.
| Method | Coupling Agent / Base | DMAP (eq) | Temp (°C) | Time (h) | Conversion (%) |
| Standard Steglich | DCC (1.2 eq) | 0.05 | 25 | 48 | < 30% |
| Modified Steglich | EDC·HCl (1.5 eq) | 0.50 | 25 | 24 | 82 - 88% |
| Acyl Chloride | Pyridine (2.0 eq) | 0.00 | 25 | 24 | < 15% |
| Acyl Chloride | Pyridine (2.0 eq) | 0.20 | 0 to 25 | 12 | 90 - 95% |
Experimental Protocols
We provide two robust methodologies depending on the nature of your carboxylic acid. Protocol A is ideal for complex, sensitive, or commercially unavailable acids. Protocol B is preferred when the corresponding acyl chloride is readily available.
Protocol A: Modified Steglich Esterification (EDC/DMAP)
Use this protocol when starting directly from a carboxylic acid.
-
Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.20 mmol, 1.2 eq) and this compound (1.00 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL).
-
Causality: DCM is chosen because it is non-nucleophilic and provides excellent solubility for the highly polar N-acylpyridinium intermediate.
-
-
Catalyst Addition: Add DMAP (0.50 mmol, 0.5 eq) to the stirring solution.
-
Causality: While DMAP is typically used in catalytic amounts (0.05 eq), the extreme steric hindrance of the 2,6-dimethyl groups makes the nucleophilic attack the rate-determining step. A higher steady-state concentration of the N-acylpyridinium ion (driven by 0.5 eq DMAP) is required to force the reaction forward[2].
-
-
Coupling Agent Addition: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.50 mmol, 1.5 eq) in one portion.
-
Causality: EDC·HCl is strictly preferred over DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to filter away from sterically hindered esters. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup.
-
-
Reaction Propagation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 24 hours.
-
Workup: Dilute the reaction with additional DCM (10 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove DMAP and EDC byproducts, saturated aqueous NaHCO₃ (10 mL) to remove unreacted carboxylic acid, and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Acyl Chloride Activation
Use this protocol for simple aliphatic or aromatic acyl chlorides.
-
Substrate Dissolution: Dissolve this compound (1.00 mmol, 1.0 eq) in anhydrous DCM (8 mL) under argon.
-
Base & Catalyst Addition: Add anhydrous Pyridine (2.00 mmol, 2.0 eq) followed by DMAP (0.20 mmol, 0.2 eq).
-
Causality: Pyridine acts as a stoichiometric acid scavenger to neutralize the HCl generated, preventing product degradation. DMAP acts as the kinetic nucleophilic catalyst to bypass the steric bulk of the alcohol.
-
-
Acylation: Cool the flask to 0 °C. Add the acyl chloride (1.50 mmol, 1.5 eq) dropwise over 5 minutes.
-
Completion & Workup: Stir at 0 °C for 1 hour, then warm to room temperature for 11 hours. Quench with water (5 mL), extract with DCM, and wash the organic layer with 1M CuSO₄ (to remove pyridine), followed by brine. Dry and concentrate.
Self-Validating Analytical Workflows
To ensure scientific integrity, the protocol must be treated as a self-validating system. Do not proceed to downstream applications without confirming the following analytical checkpoints.
| Analytical Method | Observation | Diagnostic Rationale |
| TLC Monitoring | Product spot has a higher | The starting alcohol is highly UV-active (254 nm) due to the nitroaromatic ring. Conversion to an ester removes the polar hydroxyl group, decreasing polarity. |
| ¹H NMR (CDCl₃) | Critical Check: The benzylic -CH₂- singlet shifts from ~4.7 ppm to ~5.3 - 5.5 ppm . | In the starting material, the benzylic protons are shielded. Upon esterification, the strongly electron-withdrawing ester carbonyl causes significant deshielding. If the peak remains at 4.7 ppm, the reaction failed due to steric blocking. |
| IR Spectroscopy | Disappearance of broad -OH stretch (~3300 cm⁻¹); appearance of sharp C=O stretch (~1735 cm⁻¹). | Confirms the functional group transformation from alcohol to ester. |
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. Retrieved from[Link]
Sources
Catalytic hydrogenation of (2,6-Dimethyl-3-nitrophenyl)methanol
An Application Guide for the Selective Synthesis of (3-Amino-2,6-dimethylphenyl)methanol via Catalytic Hydrogenation
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the catalytic hydrogenation of (2,6-Dimethyl-3-nitrophenyl)methanol to synthesize (3-amino-2,6-dimethylphenyl)methanol. The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, yielding aromatic amines that are crucial intermediates in the production of pharmaceuticals, dyes, and advanced materials.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into reaction mechanisms, catalyst selection, experimental setup, safety protocols, and troubleshooting. By grounding our recommendations in established literature and field-proven expertise, we present a self-validating and robust methodology for this important synthesis.
Introduction: The Significance of Nitroarene Reduction
The conversion of a nitro group (–NO₂) to an amino group (–NH₂) on an aromatic ring is one of the most fundamental and widely utilized reactions in industrial and academic chemistry.[2][3] Aromatic amines are valuable building blocks for a vast array of complex molecules. Catalytic hydrogenation stands out as the preferred method for this transformation due to its high efficiency, excellent chemoselectivity, atom economy, and environmentally benign nature, typically producing only water as a byproduct.
The target molecule of this guide, (3-amino-2,6-dimethylphenyl)methanol, incorporates a sterically hindered aniline moiety, a structural motif of interest in medicinal chemistry and materials science. This guide will focus on the use of palladium on activated carbon (Pd/C), a highly effective and versatile heterogeneous catalyst for this class of reaction.[4][5]
Reaction Mechanism and Energetics
The catalytic hydrogenation of a nitroarene is a multi-step process that occurs on the surface of a heterogeneous catalyst. While the exact mechanism can vary with the catalyst and conditions, the generally accepted pathway involves the following key stages[6][7]:
-
Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate adsorb onto the active sites of the catalyst surface.
-
Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are bound to the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced, typically through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.
-
Amine Formation: The hydroxylamine intermediate is further reduced to the final aniline product (R-NH₂).
-
Desorption: The final product, (3-amino-2,6-dimethylphenyl)methanol, and the water byproduct desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.
The condensation of the nitroso and hydroxylamine intermediates can sometimes lead to the formation of azoxy and azo compounds as side products, although this is often minimized under typical hydrogenation conditions with efficient catalysts like Pd/C.[7][8]
Caption: Generalized mechanism for the catalytic hydrogenation of a nitroarene.
Materials and Methods
Reagents and Equipment
| Item | Specification | Supplier Example | Purpose |
| Substrate | This compound | Commercially Available | Starting material for the hydrogenation. |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C), wet | Johnson Matthey, Aldrich | Heterogeneous catalyst for the reduction.[9] |
| Solvent | Methanol (MeOH), ACS Grade or higher | Fisher Scientific | Reaction medium, dissolves substrate and H₂.[10] |
| Hydrogen Source | Hydrogen Gas (H₂), High Purity | Industrial Gas Supplier | Reducing agent. |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | Industrial Gas Supplier | For purging the system to remove oxygen.[11] |
| Filtration Aid | Celite® 545 | MilliporeSigma | Aids in the complete removal of the fine Pd/C catalyst. |
| Hydrogenation Vessel | Parr Shaker Apparatus or similar pressure reactor | Parr Instrument Co. | To safely conduct the reaction under H₂ pressure.[12] |
| Filtration Apparatus | Büchner funnel, filter flask, filter paper | Standard Laboratory Glassware | For catalyst removal post-reaction. |
| Analytical | TLC plates (silica gel), HPLC system | Standard Laboratory Equipment | For monitoring reaction progress. |
Catalyst Selection Rationale
Several catalysts are effective for nitro group reductions, each with specific advantages.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, selectivity, and cost-effectiveness for reducing nitro groups without affecting many other functional groups.[4][13] It is highly efficient for both aromatic and aliphatic nitro compounds.[13]
-
Raney Nickel (Ra-Ni): A cost-effective alternative, Raney Nickel is particularly useful when the substrate contains halides (I, Br, Cl), as Pd/C can sometimes cause dehalogenation.[13] However, it can be pyrophoric and may require more careful handling.[1]
-
Platinum on Carbon (Pt/C): Platinum catalysts are very active and can be used for the hydrogenation of nitroarenes, sometimes under milder conditions.[14][15] However, they can also be less selective and may catalyze the reduction of the aromatic ring under more forcing conditions.
For the hydrogenation of this compound, 5% or 10% Pd/C is the recommended catalyst due to its proven efficacy and selectivity for this transformation.
Detailed Experimental Protocol
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (especially after use).[11][16] All steps must be performed in a certified chemical fume hood, away from ignition sources.[11][12] A blast shield is highly recommended.[12][17]
Caption: Experimental workflow for catalytic hydrogenation.
Step 1: Reactor Charging and Setup
-
Place a magnetic stir bar into the pressure-rated reaction vessel.
-
Add this compound (1.0 eq) to the vessel.
-
Add the chosen solvent, methanol (typically 10-20 mL per gram of substrate).
-
Carefully add the 5% or 10% Pd/C catalyst (typically 1-5 mol% of Pd metal relative to the substrate). The catalyst is often supplied wet with water, which is generally compatible with alcoholic solvents. Handle the catalyst in a location with no flammable vapors, as dry Pd/C can be pyrophoric.[17]
Step 2: System Purging (Critical Safety Step)
-
Securely seal the reaction vessel according to the manufacturer's instructions.
-
Connect the vessel to a vacuum/inert gas manifold.
-
Carefully evacuate the atmosphere inside the vessel and then backfill with nitrogen or argon.
-
Repeat this evacuation-backfill cycle at least three times to ensure all oxygen is removed, preventing the formation of an explosive H₂/O₂ mixture.[11][18]
Step 3: Hydrogenation
-
After the final nitrogen backfill, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 50 psi or via a hydrogen-filled balloon for atmospheric pressure reactions).[12][16]
-
Begin vigorous stirring to ensure good mixing and suspension of the catalyst.
-
The reaction is typically exothermic. Monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption.
-
Allow the reaction to proceed until hydrogen uptake ceases or analysis shows complete conversion of the starting material. Reaction times can range from 1 to 24 hours depending on the scale, pressure, and catalyst activity.
Step 4: Reaction Work-up and Catalyst Removal
-
Once the reaction is complete, stop the stirring and allow the vessel to cool to room temperature.[18]
-
Carefully vent the excess hydrogen to a safe exhaust.
-
Purge the system with nitrogen (3x cycles) to remove all residual hydrogen before opening the vessel.[17][18]
-
Prepare a filtration setup with a Büchner funnel containing a pad of Celite (approx. 1-2 cm thick) over filter paper. Wet the Celite pad with a small amount of the reaction solvent.
-
Under a flow of nitrogen if possible, carefully decant and filter the reaction mixture through the Celite pad.[17] Rinse the reaction vessel and the catalyst on the filter pad with additional solvent to ensure complete product recovery.
-
Crucial Safety Note: Do not allow the filtered catalyst cake to dry in the air.[17] Immediately quench the used catalyst by transferring the Celite pad into a separate container and submerging it in water.[16] This wet catalyst should be disposed of in a dedicated waste container.
Step 5: Product Isolation and Purification
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude (3-amino-2,6-dimethylphenyl)methanol can be purified by standard laboratory techniques, such as recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or flash column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient catalyst activity or loading.2. Catalyst poisoning (e.g., by sulfur or halide impurities).3. Insufficient hydrogen pressure or poor agitation.4. Low reaction temperature. | 1. Increase catalyst loading or use fresh catalyst.2. Purify the starting material. Use a more robust catalyst like Raney Nickel if sulfur is suspected.[13]3. Increase H₂ pressure and/or stirring speed.4. Gently warm the reaction (e.g., to 30-40 °C), monitoring for side reactions. |
| Formation of Side Products (e.g., azoxy/azo compounds) | 1. Incomplete reduction due to catalyst deactivation or insufficient hydrogen.2. Reaction conditions are too mild (low pressure/temp). | 1. Ensure sufficient catalyst and hydrogen are present for the full 6-electron reduction.2. Increase hydrogen pressure or reaction time. |
| Difficulty Filtering Catalyst | 1. Catalyst particles are too fine.2. Celite pad is not packed properly. | 1. Use a thicker Celite pad or a double layer of filter paper.2. Ensure the Celite pad is well-settled and wetted before filtration. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up or filtration.3. Product is highly soluble in the crystallization solvent. | 1. Monitor reaction to completion via TLC/HPLC.2. Ensure thorough rinsing of the reaction vessel and filter cake.3. Adjust the solvent system for purification or use chromatography. |
Conclusion
The catalytic hydrogenation of this compound is a reliable and efficient method for the synthesis of its corresponding aniline derivative. By employing palladium on carbon as the catalyst and adhering to stringent safety protocols for handling hydrogen and pyrophoric materials, researchers can achieve high yields of the desired product. The guidelines and troubleshooting tips provided in this note serve as a robust framework for successfully performing this transformation, enabling the synthesis of valuable chemical intermediates for further research and development.
References
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
-
Palladium on carbon - Wikipedia . (n.d.). Retrieved March 7, 2026, from [Link]
- HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
-
Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters. Retrieved March 7, 2026, from [Link]
-
Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts . (n.d.). PMC. Retrieved March 7, 2026, from [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS . (2021). Rasayan Journal of Chemistry. Retrieved March 7, 2026, from [Link]
- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). The Hive Methods Discourse.
- Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
-
Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy . (2021, April 20). ACS Sustainable Chemistry & Engineering. Retrieved March 7, 2026, from [Link]
- Hydrogenation SOP. (n.d.).
-
Proposed mechanism for the hydrogenation of nitroarenes catalyzed by the 1b, 1 f, and 1j catalysts . (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . (n.d.). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . (2021, March 23). Organic Letters. Retrieved March 7, 2026, from [Link]
-
Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts . (2024, January 12). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Palladium on carbon catalysts . (n.d.). Johnson Matthey. Retrieved March 7, 2026, from [Link]
-
Hydrogenation of nitrobenzonitriles using Raney nickel catalyst . (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
-
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview . (n.d.). Catalysis Science & Technology. Retrieved March 7, 2026, from [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst . (2024, August 24). PMC. Retrieved March 7, 2026, from [Link]
-
Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts . (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Highly Efficient Hydrogenation of Nitroarenes by N-Doped Carbon-Supported Cobalt Single-Atom Catalyst in Ethanol/Water Mixed Solvent . (2020, June 30). ACS Applied Materials & Interfaces. Retrieved March 7, 2026, from [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C . (2019, August 27). Frontiers. Retrieved March 7, 2026, from [Link]
-
Hydrogenation of nitro compounds to anilines . (n.d.). C&CS. Retrieved March 7, 2026, from [Link]
-
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst . (2016, March 22). MDPI. Retrieved March 7, 2026, from [Link]
-
Hydrogenation of Nitroaromatics in the Presence of the New Platinum Metal and Carbon-Supported Platinum Metal Catalysts . (n.d.). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
- Catalytic Hydrogenation over Platinum Metals. (n.d.).
-
Catalytic hydrogenation of nitroarenes into different products via different routes . (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives . (2018, November 30). MDPI. Retrieved March 7, 2026, from [Link]
-
Catalytic reduction of different nitroarenes . (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes . (n.d.). OSTI.GOV. Retrieved March 7, 2026, from [Link]
-
Nitroarene reduction: a trusted model reaction to test nanoparticle catalysts . (n.d.). Chemical Communications. Retrieved March 7, 2026, from [Link]
-
Continuous catalytic transfer hydrogenation of methanol as hydrogen source to synthesize aromatic amines . (2024, February 10). Chinese Chemical Society Journals. Retrieved March 7, 2026, from [Link]
-
Bifunctional metal–organic frameworks for the hydrogenation of nitrophenol using methanol as the hydrogen source . (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase . (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved March 7, 2026, from [Link]
-
(Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate . (2024, October 4). IUCr. Retrieved March 7, 2026, from [Link]
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) . (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . (n.d.). Open Research@CSIR-NIScPR. Retrieved March 7, 2026, from [Link]
- Synthesis of 3-amino-2-alkenoate. (2007, July 31). MIT.
- Synthesis of N-Alkyl Amino Acids. (n.d.).
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Application of (2,6-Dimethyl-3-nitrophenyl)methanol in agrochemical research
Application Note: (2,6-Dimethyl-3-nitrophenyl)methanol in Agrochemical Research
Executive Summary
This compound (often referenced with CAS 82617-29-6 or proprietary codes such as CAS 133467-55-7 in specific libraries) is a high-value "switch" intermediate in the synthesis of next-generation agrochemicals.[1] Its structural uniqueness lies in the 2,6-dimethyl substitution pattern , which provides significant steric protection to the benzylic center, enhancing metabolic stability—a critical trait for persistence in field conditions.[1]
This guide details the application of this scaffold in synthesizing two major classes of active ingredients (AIs): Phenylpyrrole/Benzamide Fungicides (via reduction to the aniline) and Amide Herbicides (via oxidation to the benzoic acid).
Chemical Profile & Structural Utility[2]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2,6-Dimethyl-3-nitrobenzyl alcohol; 3-Hydroxymethyl-2,4-dimethylnitrobenzene |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Melting Point | 86.5°C – 88.5°C |
| Key Functional Handles | 1.[1][2][3][4][5][6][7][8] Nitro (-NO₂): Masked amine for heterocycle construction.2.[1] Benzylic Alcohol (-CH₂OH): Handle for esterification, oxidation, or etherification.3.[1] 2,6-Dimethyl: Steric shield preventing rapid P450 metabolic degradation.[1] |
Mechanism of Action (Structural Basis)
The 2,6-dimethyl motif acts as a "metabolic block."[1] In many agrochemicals, the benzylic position is a primary site for oxidative degradation by plant or fungal cytochrome P450 enzymes. The steric bulk of the methyl groups retards this process, extending the half-life of the active ingredient (AI) within the target organism.[1]
Synthetic Pathways & Applications
The utility of this compound is defined by its ability to diverge into two distinct chemical spaces: Oxidative (Herbicides) and Reductive (Fungicides/Insecticides).[1]
Pathway Visualization (DOT Diagram)
Caption: Divergent synthesis pathways from the this compound scaffold to major agrochemical classes.
Detailed Experimental Protocols
Protocol A: Oxidation to 2,6-Dimethyl-3-nitrobenzoic Acid
Target Application: Precursor for Amide Herbicides.[1]
Rationale: The benzylic alcohol is oxidized to the carboxylic acid, which serves as the electrophile for coupling with complex amines to form herbicidal benzamides.
Materials:
-
This compound (10.0 g, 55.2 mmol)[1]
-
Potassium Permanganate (KMnO₄) (1.5 eq) or Jones Reagent
-
Acetone (Solvent)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the starting alcohol in 150 mL of acetone in a 500 mL round-bottom flask. Cool to 0°C.[1]
-
Oxidation: Slowly add Jones Reagent (CrO₃/H₂SO₄) dropwise over 30 minutes. Maintain temperature <5°C to prevent nitration side reactions or ring cleavage.[1]
-
Observation: The solution will shift from orange to green (chromium reduction).
-
-
Quenching: Stir for 4 hours at room temperature. Quench excess oxidant with isopropanol (5 mL).[1]
-
Work-up: Filter off chromium salts through a Celite pad. Concentrate the filtrate in vacuo.
-
Extraction: Redissolve residue in DCM (100 mL) and wash with 1M HCl. Extract the organic layer with sat. NaHCO₃ (3 x 50 mL) to pull the acid into the aqueous phase.
-
Isolation: Acidify the combined aqueous extracts to pH 2 using conc. HCl. The product, 2,6-dimethyl-3-nitrobenzoic acid , will precipitate as a white solid.
-
Yield: Expect ~85-90% yield.
Protocol B: Reduction to (3-Amino-2,6-dimethylphenyl)methanol
Target Application: Precursor for Phenylpyrrole Fungicides.[1]
Rationale: Reducing the nitro group while preserving the benzylic alcohol allows for the construction of heterocyclic rings (e.g., pyrroles) on the aniline nitrogen, retaining the alcohol for later derivatization.
Materials:
-
This compound (5.0 g)
-
Pd/C (10% w/w, 0.5 g)
-
Methanol (50 mL)
-
Hydrogen Balloon (1 atm)
Step-by-Step Methodology:
-
Preparation: In a hydrogenation vessel, suspend 5.0 g of the nitro-alcohol in 50 mL Methanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert Nitrogen atmosphere (Pyrophoric risk).
-
Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature for 6 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) will disappear, replaced by a polar, ninhydrin-positive amine spot.
-
-
Filtration: Filter the mixture through Celite to remove the catalyst. Warning: Do not let the catalyst dry out completely as it is flammable.[1]
-
Concentration: Evaporate the solvent to yield (3-Amino-2,6-dimethylphenyl)methanol as a viscous oil or low-melting solid.[1]
-
Storage: Use immediately or store under Argon at -20°C (Amines are oxidation-sensitive).
Analytical Quality Control
To ensure the integrity of the intermediate for downstream synthesis, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water Gradient) | > 98.0% Area |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Distinct singlet for -CH₂OH (~4.5 ppm); Two singlets for -CH₃ (2.2-2.4 ppm) |
| Moisture | Karl Fischer Titration | < 0.5% w/w |
| Residual Solvent | GC-Headspace | < 5000 ppm (combined) |
Safety & Handling
-
Nitro Compounds: Although stable, nitro-aromatics can be energetic.[1] Avoid heating crude material >150°C.[1]
-
Toxicology: Treat as a potential mutagen.[1] Use full PPE (gloves, goggles, respirator) during handling.
-
Waste Disposal: Segregate aqueous waste from oxidation (Chromium/Manganese) as hazardous heavy metal waste.[1]
References
-
Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol. PrepChem. Detailed protocol for the borane reduction of the benzoic acid precursor.
-
Insecticidal (1,1'-biphenyl)-3-ylmethyl esters. Google Patents (EP0143152A2). Describes the use of (2,6-dimethyl-3-nitrophenyl)methyl acetate as a key intermediate for pyrethroid-like insecticides.[1]
-
2-Methyl-3-nitrobenzyl alcohol Properties. Sigma-Aldrich. Physical and chemical property data for the structural isomer analog, validating handling conditions.
-
Agrochemical Composition and Synthesis. European Patent Office (EP3357334). Discusses formulation stability of related nitro-aromatic actives.
Sources
- 1. 62285-58-9|(2,6-Dimethylphenyl)methanol|BLD Pharm [bldpharm.com]
- 2. nbinnochem.com [nbinnochem.com]
- 3. 7-Deoxygardoside metyl ester tetraacetate | C25H32O13 | CID 443346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2,5-difluoro-4-nitrobenzene CAS: 578-28-9, High Purity Medicine Grade, Best Price [nbinnochem.com]
- 5. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 4-Methylcyclohexane-1,3-diamine | 13897-55-7 [smolecule.com]
- 7. EP0143152A2 - Insecticidal (1,1'-biphenyl)-3-ylmethyl esters, their production and use and compositions containing them - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol
Welcome to the Technical Support Center for the synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic protocols and improve yields. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the selective reduction of the corresponding carboxylic acid, 2,6-dimethyl-3-nitrobenzoic acid. This starting material can be synthesized through the nitration of m-xylene followed by oxidation. The reduction of the carboxylic acid to the primary alcohol is typically achieved using a borane-tetrahydrofuran complex (BH3-THF).[1][2] This reagent is highly selective for the carboxylic acid group, leaving the nitro group intact.[2][3]
Q2: I am experiencing low yields in the reduction of 2,6-dimethyl-3-nitrobenzoic acid. What are the likely causes?
A2: Low yields in this reduction can stem from several factors:
-
Reagent Quality: The borane-THF complex is moisture-sensitive. Ensure you are using a fresh, anhydrous reagent and performing the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (around 60°C) is often employed to ensure the reaction goes to completion.[1]
-
Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion. It is common to use a slight excess of the borane-THF complex.[1]
-
Workup Procedure: Incomplete extraction of the product during the workup can significantly lower the isolated yield. Ensure thorough extraction with a suitable organic solvent like methylene chloride.[1]
Q3: Can I use other reducing agents like lithium aluminum hydride (LiAlH4) for this transformation?
A3: While LiAlH4 is a powerful reducing agent capable of converting carboxylic acids to alcohols, it is generally not recommended for this specific synthesis. LiAlH4 is known to reduce nitro groups, which would lead to the formation of the corresponding amine as an undesired byproduct.[3] The selectivity of borane reagents makes them the superior choice for this transformation.[3]
Q4: My final product is difficult to purify. What are the common impurities and how can I remove them?
A4: Common impurities include unreacted starting material (2,6-dimethyl-3-nitrobenzoic acid) and potentially over-reduced byproducts.
-
Removal of Unreacted Acid: A simple aqueous wash with a mild base, such as a dilute sodium hydroxide solution, during the workup will deprotonate the carboxylic acid, making it soluble in the aqueous layer and effectively separating it from the desired alcohol in the organic phase.[1]
-
Recrystallization: For further purification, recrystallization is a highly effective technique.[4][5] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reducing agent (degraded BH3-THF). | Use a fresh bottle of borane-tetrahydrofuran complex. Ensure anhydrous conditions throughout the reaction setup. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to around 60°C and extending the reaction time.[1] | |
| Incorrect starting material. | Verify the identity and purity of your 2,6-dimethyl-3-nitrobenzoic acid using techniques like NMR or melting point analysis. | |
| Presence of a Carboxylic Acid Impurity in the Final Product | Incomplete reduction. | Increase the equivalents of the borane-THF complex. Ensure adequate reaction time and temperature. |
| Inefficient workup. | During the workup, wash the organic layer with a dilute aqueous base (e.g., 2 N NaOH) to remove any unreacted carboxylic acid.[1] | |
| Formation of an Amine Byproduct | Use of a non-selective reducing agent. | Use a selective reducing agent like borane-THF complex. Avoid strong, non-selective reducing agents such as LiAlH4.[3] |
| Difficulty in Isolating the Product | Product is too soluble in the workup solvent. | If the product is not efficiently extracted, consider using a different organic solvent for extraction. Methylene chloride is a common choice.[1] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break up emulsions. |
Experimental Workflow: Synthesis of this compound
Caption: A streamlined workflow for the synthesis of this compound.
III. Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the selective reduction of 2,6-dimethyl-3-nitrobenzoic acid.[1]
Materials:
-
2,6-dimethyl-3-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methylene chloride
-
2 N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a dry argon atmosphere, dissolve 2,6-dimethyl-3-nitrobenzoic acid (e.g., 60.2 g, 0.308 mole) in anhydrous tetrahydrofuran (350 ml).
-
Addition of Reducing Agent: To the stirred solution, slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (e.g., 39.7 g, 0.463 mole).
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for approximately 18 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add water (20 ml) to quench the excess borane.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain a residue.
-
Workup:
-
Wash the residue with three portions of methylene chloride (100 ml each).
-
Wash the residue with three portions of a 2 N aqueous sodium hydroxide solution (100 ml each).
-
Combine all the washes and separate the organic phase.
-
Wash the aqueous phase with four portions of methylene chloride (250 ml each).
-
-
Drying and Isolation:
-
Combine all the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield this compound.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
IV. References
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2009). A new reagent for selective reduction of nitro group. [Link]
-
ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched?[Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol. Retrieved from [Link]
-
ACS Omega. (2022, September 20). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
YouTube. (2023, November 10). OQV NO – 176 Reaction of para-nitrobenzoic acid with B2H6 reagent. [Link]
-
Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
-
Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
-
Green Chemistry (RSC Publishing). (n.d.). Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. [Link]
-
Asian Journal of Chemistry. (2009). Electrochemical Reduction of p-Nitro benzoic acid at Glassy Carbon and Stainless Steel (SS-316) Electrode at Different pH. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
-
PMC - NIH. (n.d.). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Google Patents. (n.d.). US4744869A - Process for purifying methanol.
-
DSpace@MIT. (2022, August 16). Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. [Link]
-
Google Patents. (n.d.). WO2015084633A1 - Microorganisms and methods for improving product yields on methanol using acetyl-coa synthesis.
-
LUTPub. (n.d.). Purification and repossession of methanol in a polymer synthesis process by fractional distilling. [Link]
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. [Link]
-
ResearchGate. (2025, August 10). Synthesis, Characterization, Crystal and Molecular Structure Analysis of 2, 6-Dimethyl-3-acetyl-5-carbomethoxy-4-(3-nitrophenyl)-1, 4-dihydropyridine. [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2025, December 30). Process Optimization for Enhanced Dimethyl Ether Yield through Methanol Synthesis and Dehydration of Syngas-Derived Methanol | Nugraha. [Link]
-
RSC Publishing. (n.d.). Altering C2H4/C3H6 yield in methanol to light olefins over HZSM-5, SAPO-34 and SAPO-34/HZSM-5 nanostructured catalysts: influence of Si/Al ratio and composite formation. [Link]
Sources
Technical Support Center: Troubleshooting (2,6-Dimethyl-3-nitrophenyl)methanol Workflows
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with (2,6-Dimethyl-3-nitrophenyl)methanol (CAS: 82617-29-6). Below, our application scientists address the most common chemical by-products encountered during its synthesis and downstream functionalization, providing field-proven, self-validating protocols to ensure high-purity yields.
Section 1: Synthesis & Primary Purification
The standard synthesis of this compound involves the reduction of 2,6-dimethyl-3-nitrobenzoic acid using a Borane-Tetrahydrofuran (BH₃·THF) complex.
Q: During the Borane-THF reduction, my final yield is contaminated with unreacted starting material. How do I selectively remove it?
A: Borane-THF is a highly efficient electrophilic reducing agent that rapidly converts carboxylic acids to alcohols . However, incomplete conversion—often due to thermal degradation of the BH₃·THF complex or poor stoichiometry—can leave residual 2,6-dimethyl-3-nitrobenzoic acid in your crude mixture.
Because the starting material possesses an acidic carboxyl group (pKa ~3.5) and your target product is a neutral alcohol, an acid-base extraction is the most efficient, self-validating purification method . By washing the organic layer with a mild base, the unreacted acid is deprotonated into a highly water-soluble sodium salt, forcing it into the aqueous phase while the product remains in the organic phase.
Step-by-Step Protocol: Acid-Base Purification
-
Quench: Slowly add water (approx. 20 mL per 0.3 mol of substrate) to the reaction mixture at room temperature to safely quench unreacted borane.
-
Concentrate: Remove the THF solvent under reduced pressure to yield a crude residue.
-
Organic Partition: Dissolve the residue in dichloromethane (DCM).
-
Basic Wash (Self-Validation Step): Wash the organic layer with 2N aqueous NaOH (3 × 100 mL). Validation: Monitor the pH of the aqueous wash; it must remain strongly basic (>pH 10) to ensure complete deprotonation of the residual acid.
-
Isolation: Separate the organic phase, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure this compound (mp 86.5°–88.5°C) .
Q: I am observing a viscous, hard-to-separate residue after the reduction. What is causing this?
A: This is caused by the accumulation of intermediate borate esters. Borane reductions proceed via trialkyl borate intermediates. If the reaction is not properly hydrolyzed during the quench phase, these B-O bonds persist, leading to a gummy, viscous crude product. The addition of water or methanol (methanolysis) at the end of the reaction is a mechanistic necessity to cleave these bonds, releasing the free alcohol and water-soluble boric acid .
Workflow for the synthesis and purification of this compound.
Section 2: Downstream Troubleshooting - Nitro Group Reduction
A common downstream application is the reduction of the nitro group to synthesize (3-amino-2,6-dimethylphenyl)methanol.
Q: When using catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group, I am isolating significant amounts of yellow/orange by-products. What are these?
A: The yellow/orange impurities are azoxy and azo dimers . The reduction of a nitro group to an amine is a complex six-electron process that proceeds sequentially through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates .
If the reduction kinetics are slow, or if the reaction is run under neutral-to-basic conditions, the highly electrophilic nitroso intermediate will undergo a nucleophilic attack by the hydroxylamine intermediate. This condensation pathway forms an azoxy dimer, which can be further reduced to an azo compound .
Q: How do I prevent these dimers from forming?
A: You must kinetically favor the direct hydrogenation pathway over the bimolecular condensation pathway. This is achieved by utilizing an acidic medium, which protonates the hydroxylamine intermediate, neutralizing its nucleophilicity. We highly recommend switching to a metal-mediated reduction (e.g., Fe/NH₄Cl). This system provides excellent functional group tolerance, preserves the benzylic alcohol, and completely suppresses dimer formation .
Step-by-Step Protocol: Iron-Mediated Reduction (Dimer-Free)
-
Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of Ethanol/Water.
-
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality: The mild acidity of NH₄Cl (pH ~5.5) prevents base-catalyzed condensation while activating the iron surface.
-
Reaction: Heat the mixture to 80°C under vigorous stirring.
-
Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating: the disappearance of the yellow UV-active nitro starting material and the appearance of a highly polar, ninhydrin-positive amine spot confirm completion without dimer accumulation.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over MgSO₄, and evaporate to yield the pure amine.
Mechanistic pathways of nitro reduction highlighting direct vs. condensation routes.
Section 3: Quantitative By-Product Summary
Use the following data table to quickly diagnose and resolve impurities identified via LC-MS or NMR during your workflows.
| Reaction Stage | Identified By-Product | Mechanistic Cause | Removal / Prevention Strategy |
| Borane Reduction | Unreacted Benzoic Acid | Incomplete conversion / thermal degradation of BH₃·THF | Removal: 2N NaOH aqueous wash (partitions acid into the aqueous phase). |
| Borane Reduction | Borate Esters (Viscous crude) | Incomplete hydrolysis of B-O bonds during workup | Prevention: Quench thoroughly with water or methanol; ensure adequate stirring time. |
| Nitro Reduction | Azoxy / Azo Dimers | Condensation of nitroso and hydroxylamine intermediates | Prevention: Use mildly acidic media (Fe/NH₄Cl) to suppress nucleophilic attack. |
| Nitro Reduction | Hydroxylamine | Incomplete reduction kinetics (stalled at 4e⁻ transfer) | Prevention: Increase H₂ pressure, catalyst loading, or switch to Fe/NH₄Cl. |
| Alcohol Oxidation | Carboxylic Acid | Over-oxidation of the benzylic alcohol past the aldehyde | Prevention: Avoid harsh oxidants (KMnO₄). Use Swern or Dess-Martin Periodinane. |
References
Technical Support Center: Advanced Strategies for Sterically Hindered 2,6-Dimethylbenzyl Alcohols
Welcome to the technical support center dedicated to addressing the unique chemical reactivity challenges posed by 2,6-dimethyl substituted benzyl alcohols. This guide is structured for researchers, medicinal chemists, and process development scientists who encounter difficulties in transforming this sterically encumbered substrate. The ortho-methyl groups significantly shield the benzylic hydroxyl group, impeding many standard transformations.
This resource provides in-depth, mechanistically-grounded solutions and troubleshooting workflows for common synthetic operations, including oxidation, esterification, and etherification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Oxidation Reactions
Q1: My standard oxidation protocol (e.g., PCC, MnO₂) is failing or giving low yields for 2,6-dimethylbenzyl alcohol. What is causing this, and what are my best alternatives?
A1: The primary issue is steric hindrance. The two ortho-methyl groups act as bulky sentinels, physically blocking large oxidant complexes like chromium-based reagents from accessing the benzylic alcohol and the adjacent C-H bond required for oxidation. This steric clash dramatically reduces the reaction rate and overall yield.[1]
The Causality: Many common oxidants (PCC, PDC, MnO₂) rely on the formation of an intermediate, such as a chromate ester, which is sterically disfavored. For reagents like MnO₂, the reaction occurs on the oxidant's surface, and the hindered alcohol may be unable to adsorb effectively.
Recommended Solutions: To overcome this, you must switch to less sterically demanding reagents or reaction mechanisms.
-
DMSO-Based Oxidations (Swern, Parikh-Doering): These methods utilize a small, highly reactive electrophile (generated from DMSO and an activator like oxalyl chloride or SO₃-pyridine) to form an alkoxysulfonium salt. The subsequent E2 elimination, facilitated by a hindered base (e.g., triethylamine), is less sensitive to steric bulk around the oxygen atom. These are often the go-to methods for hindered alcohols.[2]
-
Hypervalent Iodine Reagents (DMP, IBX): Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are highly effective and mild oxidants.[3] The mechanism involves a ligand exchange on the iodine center, which can be less sterically sensitive than forming a bulky chromate ester. DMP is particularly useful due to its excellent solubility in common organic solvents.[4]
-
Catalytic Aerobic Oxidation: Modern methods using a transition metal catalyst and a terminal oxidant like molecular oxygen can be effective. However, catalyst performance can still be influenced by steric hindrance. For instance, palladium supported on ceria nanorods has been used for benzyl alcohol oxidation, but ortho-substituents were noted to decrease conversion rates significantly.[1]
Section 2: Esterification Reactions
Q2: I'm struggling to form an ester with 2,6-dimethylbenzyl alcohol using Fischer esterification. Why is this so difficult, and what are the best alternatives?
A2: Fischer esterification is a thermodynamically controlled, reversible process. The steric hindrance from the ortho-methyl groups severely slows the rate of the forward reaction (nucleophilic attack of the alcohol on the protonated carboxylic acid) and the reverse reaction (hydrolysis). Driving the equilibrium towards the product becomes impractically slow, leading to poor yields even with extended reaction times and removal of water. The tetrahedral intermediate is highly crowded and energetically unfavorable.
Recommended Solutions: You need to employ methods that either use a highly activated acyl source or activate the alcohol under irreversible conditions.
-
Acyl Chloride/Anhydride with a Nucleophilic Catalyst: Using an acyl chloride or anhydride with a catalyst like 4-dimethylaminopyridine (DMAP) is a classic solution. DMAP forms a highly reactive N-acylpyridinium intermediate, which is then attacked by the sterically hindered alcohol.
-
Carbodiimide Coupling (DCC, EDC): Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to attack by even hindered alcohols.
-
Modified Mitsunobu Reaction: While the standard Mitsunobu reaction can also fail with hindered alcohols, specific modifications make it a powerful tool for this transformation.[5][6]
Q3: Is the Mitsunobu reaction a viable option for esterifying 2,6-dimethylbenzyl alcohol? What modifications are necessary?
A3: Yes, but the standard protocol often provides low yields.[5] The key challenge in a Mitsunobu reaction with a hindered alcohol is the nucleophilic attack of the carboxylate on the bulky alkoxyphosphonium salt intermediate. Furthermore, the initial activation of the alcohol can be slow.
The Solution: Modified Mitsunobu Conditions. A crucial modification, reported by Martin and Dodge, is the use of a more acidic carboxylic acid, such as 4-nitrobenzoic acid (pKa ≈ 3.4), instead of benzoic acid (pKa ≈ 4.2).[5]
The Causality: The mechanism involves a betaine formed from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD).[7] This betaine deprotonates the alcohol, but more importantly, it also deprotonates the carboxylic acid. Using a more acidic pronucleophile ensures that a sufficient concentration of the carboxylate anion is present to attack the alkoxyphosphonium intermediate, driving the reaction forward efficiently even when the SN2 displacement is slow.[7][8]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2,6-dimethylbenzyl alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv).
-
Solvent: Add anhydrous tetrahydrofuran (THF). The mixture may be heterogeneous.[5]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. Caution: DEAD can be shock-sensitive and should be handled with care. The reaction should become homogeneous and turn a yellow-orange color.[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS. Shorter reaction times may result in lower yields.[5]
-
Workup: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). The main byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate, can be challenging to remove. Purification is typically achieved by column chromatography.
| Method | Activating Agent | Key Advantage | Common Issue |
| Fischer | Strong Acid (e.g., H₂SO₄) | Inexpensive reagents | Extremely slow/ineffective for hindered substrates |
| Acyl Chloride | DMAP (catalyst) | High reactivity | Requires synthesis of acyl chloride |
| DCC/EDC Coupling | DCC or EDC | Good yields, mild conditions | Urea byproduct can be difficult to remove |
| Modified Mitsunobu | PPh₃ / DEAD | Irreversible, high yields with right nucleophile | Byproduct removal can be difficult[7] |
Section 3: Etherification Reactions
Q4: The Williamson ether synthesis is giving poor yields with 2,6-dimethylbenzyl alcohol. How can I improve this, or what other methods are more suitable?
A4: The Williamson ether synthesis relies on an Sₙ2 reaction between an alkoxide and an alkyl halide. The alkoxide of 2,6-dimethylbenzyl alcohol is a very strong, but also very hindered, base. When reacting with primary or secondary alkyl halides, this steric bulk impedes its ability to act as a nucleophile, and it preferentially acts as a base, causing elimination (E2) of the alkyl halide, which significantly reduces the yield of the desired ether.
Recommended Solutions:
-
Improved Williamson Conditions:
-
Use a milder base: Instead of strong bases like NaH, which fully deprotonate the alcohol, milder bases like silver(I) oxide (Ag₂O) can promote etherification with less elimination.[9]
-
Use a phase-transfer catalyst: Adding a catalytic amount of a quaternary ammonium salt like tetrabutylammonium iodide (TBAI) can accelerate the Sₙ2 reaction, helping it outcompete the E2 pathway.[9]
-
-
Acid-Catalyzed Methods: For substrates that are not stable to basic conditions, using benzyl trichloroacetimidate under acidic conditions can be an effective alternative.[9]
-
Transition Metal-Catalyzed Cross-Coupling:
-
Buchwald-Hartwig C-O Coupling: This powerful palladium-catalyzed reaction is an excellent method for forming C-O bonds and is generally more tolerant of steric hindrance than classical methods.[10][11] It involves the coupling of an alcohol with an aryl or vinyl halide/triflate. While typically used for aryl ethers, variations can be applied to form benzyl ethers.
-
Iron-Catalyzed Dehydrative Coupling: Modern methods using inexpensive iron catalysts can directly couple two different alcohols (a cross-etherification) to form an unsymmetrical ether, producing only water as a byproduct.[12][13] These reactions have shown good tolerance for sterically hindered substrates.[12]
-
Sources
- 1. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods | MDPI [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivos de oxidación [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Storage conditions to prevent oxidation of (2,6-Dimethyl-3-nitrophenyl)methanol
Welcome to the technical support center for (2,6-Dimethyl-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting protocols to address potential degradation, primarily through oxidation.
Understanding the Stability of this compound
This compound, like other benzyl alcohols, is susceptible to oxidation, which can compromise its purity and impact experimental outcomes. The primary degradation pathway involves the oxidation of the benzylic alcohol group to form the corresponding aldehyde, (2,6-Dimethyl-3-nitrophenyl)benzaldehyde, and potentially further to the carboxylic acid.
However, the unique structure of this molecule, featuring two ortho-methyl groups and a meta-nitro group, significantly influences its reactivity. The electron-withdrawing nature of the nitro group actually retards the rate of oxidation compared to unsubstituted benzyl alcohol.[1] The steric hindrance provided by the two methyl groups adjacent to the alcohol function may also play a role in its stability.
This guide will provide you with the necessary knowledge and practical steps to effectively prevent this oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] The recommended storage temperature is at room temperature.[5] For extended storage, refrigeration (2-8 °C) can further slow down potential degradation. It is imperative to keep the compound away from sources of ignition, heat, and direct sunlight.[5][6]
Q2: Why is an inert atmosphere recommended for storing this compound?
An inert atmosphere, typically achieved by blanketing the compound with a gas like nitrogen or argon, is highly recommended to prevent oxidation.[7][8] Oxygen in the ambient air is the primary oxidizing agent that can lead to the degradation of the benzylic alcohol.[9] By displacing the oxygen with an inert gas, you create a protective environment that significantly enhances the shelf-life and purity of the compound.[10][11][12]
Q3: What materials are incompatible with this compound?
This compound should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][6][13] Contact with these substances can catalyze or accelerate its degradation.
Q4: Is this compound sensitive to light?
Q5: How can I tell if my sample of this compound has degraded?
Visual inspection might reveal a change in color or the presence of crystalline precipitate. However, the most reliable way to detect degradation is through analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry, which can identify and quantify the primary oxidation product, (2,6-Dimethyl-3-nitrophenyl)benzaldehyde.[14][15][16][17][18]
Troubleshooting Guide: Suspected Oxidation
If you suspect that your sample of this compound has been compromised by oxidation, this troubleshooting guide will help you confirm your suspicions and take appropriate action.
Logical Flow for Troubleshooting
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 3-Nitrobenzyl alcohol(619-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. Packaging, Inerting and Blanketing [airproducts.com]
- 8. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 9. scispace.com [scispace.com]
- 10. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 11. youtube.com [youtube.com]
- 12. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations [academia.edu]
- 18. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of (2,6-Dimethyl-3-nitrophenyl)methanol in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with (2,6-Dimethyl-3-nitrophenyl)methanol .
This compound presents a classic "brick dust/grease" paradox in drug development. While the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups suggest polarity, the substantial hydrophobic bulk of the aromatic ring and the two ortho-methyl groups dominate its thermodynamic profile. This leads to a high crystal lattice energy and severe hydrophobicity, resulting in notoriously poor aqueous solubility[1].
Below, you will find a mechanistic breakdown, validated protocols, and troubleshooting FAQs to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Mechanistic Overview of Solubilization
To successfully dissolve this compound, we must overcome the thermodynamic penalty of inserting its hydrophobic bulk into the highly ordered hydrogen-bond network of water. Because neither the nitro group nor the alcohol group is highly ionizable at physiological pH, standard pH-adjustment techniques are ineffective[2]. Instead, we must rely on dielectric constant manipulation (co-solvents) or molecular encapsulation (cyclodextrins)[3],[4].
Diagram 1: Thermodynamic barriers of the compound and targeted solubilization mechanisms.
Quantitative Formulation Strategies
The table below summarizes the expected outcomes of various excipient strategies. Use this data to select the appropriate vehicle based on your assay's tolerance limits.
| Solubilization Strategy | Primary Excipients | Mechanism of Action | Max Expected Solubility | Best For |
| Co-solvency | DMSO (≤0.1% final) | Disrupts water H-bonding network, lowering dielectric constant[5]. | ~10-50 µM (in aqueous buffer) | In vitro biochemical assays |
| Complexation | 10-20% w/v HP-β-CD | Encapsulates the 2,6-dimethylphenyl ring in a hydrophobic cavity[4]. | >1-5 mM | Cell-based assays & In vivo dosing |
| Micellar / Lipid | 5% PEG 400 + 5% Tween 80 | Surfactant core entraps the lipophilic molecule[6]. | >5-10 mM | In vivo IV/IP administration |
Step-by-Step Troubleshooting Protocols
Do not simply mix the compound into an aqueous buffer. The causality of precipitation is "solvent shift"—when a concentrated organic stock is introduced to water, the local dielectric constant spikes, causing instantaneous nucleation and precipitation.
Protocol A: The "Step-Down" Co-Solvency Method (For In Vitro Assays)
This protocol prevents kinetic trapping of the compound in a colloidal state.
-
Prepare Master Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature water-induced nucleation.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 in 100% PEG 400 to create a 1 mM intermediate stock. Vortex for 60 seconds.
-
Aqueous Transition: Slowly add the intermediate stock dropwise to your assay buffer (e.g., PBS) under continuous, rapid vortexing until you reach your target concentration (e.g., 10 µM).
-
Self-Validation Step (Tyndall Test): Shine a standard red or green laser pointer through the final clear solution in a dark room. If you see a visible, solid beam of light scattering through the liquid (Tyndall effect), you have created a nano-suspension, not a true solution. If the beam is invisible within the liquid, true thermodynamic dissolution has been achieved.
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For Cell Media / In Vivo)
Cyclodextrins provide a hydrophilic exterior and a lipophilic interior, perfectly accommodating the bulky dimethyl-aromatic ring of this compound[4].
-
Prepare Vehicle: Dissolve HP-β-CD in pure water or saline to a concentration of 20% (w/v). Stir until completely clear.
-
Solid-State Addition: Add the dry powder of this compound directly to the 20% HP-β-CD solution. Do not use DMSO here, as organic solvents compete for the cyclodextrin cavity.
-
Equilibration: Sonicate the mixture in a bath sonicator for 30 minutes at 37°C, followed by continuous magnetic stirring for 24 hours at room temperature. Causality: Inclusion complexation is a slow, thermodynamically driven equilibrium process.
-
Self-Validation Step (Phase Separation): Centrifuge the resulting mixture at 10,000 x g for 15 minutes. Carefully inspect the bottom of the tube. If a pellet is present, the compound has exceeded the complexation capacity. Decant the supernatant—this is your saturated, fully soluble, and thermodynamically stable stock.
Decision Workflow for Assay Prep
Diagram 2: Decision tree for selecting the optimal solubilization workflow.
Frequently Asked Questions (FAQs)
Q: Can I improve the solubility of this compound by adjusting the pH of my buffer? A: No. Unlike amines or carboxylic acids, this compound lacks readily ionizable groups within a physiological pH range (pH 2–10). The hydroxymethyl group has a pKa > 15, and the nitro group is neutral. pH adjustment will not induce salt formation or improve solubility[2]. You must rely on co-solvents or complexation.
Q: I dissolved the compound in DMSO, but when I add it to my cell culture media, I get erratic, non-reproducible assay results. Why? A: You are experiencing "crashing out" (precipitation). Even if you cannot see the precipitate with the naked eye, the compound is forming micro-crystals or colloidal aggregates in the media. These aggregates can artificially bind to proteins or settle on cells, causing erratic readouts. Switch to the Protocol B (HP-β-CD) method, which shields the hydrophobic core and prevents aggregation in aqueous media[4].
Q: Is heating the solution a good way to force the compound into water? A: Heating increases kinetic energy and temporarily improves solubility, but it is a trap. Once the solution cools back to room temperature or 37°C, the compound will become supersaturated and eventually crystallize out of solution. Always rely on thermodynamically stable formulations (like cyclodextrins or surfactants) rather than temporary kinetic heating.
Q: Can I use micronization to dissolve it faster? A: Micronization (reducing particle size) increases the rate of dissolution by expanding the surface area, but it does not change the equilibrium solubility limit of the compound[3],[6]. If your target concentration is above the compound's natural thermodynamic solubility limit in water, micronization will not prevent it from remaining a suspension.
References
-
Narmada, I. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. Available at:[Link]
-
ResearchGate Contributors. (2025). Improving solubility via structural modification. ResearchGate. Available at:[Link]
- Patent WO2012148799A1. (2026). Improved parenteral formulations of lipophilic pharmaceutical agents and methods for preparing and using the same. Google Patents.
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2023). Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug. IJRPAS. Available at:[Link]
-
Global Research Online. (2010). Solubility Enhancement Techniques Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jddtonline.info [jddtonline.info]
- 4. ijrpas.com [ijrpas.com]
- 5. WO2012148799A1 - Improved parenteral formulations of lipophilic pharmaceutical agents and methods for preparing and using the same - Google Patents [patents.google.com]
- 6. ijmsdr.org [ijmsdr.org]
Validation & Comparative
1H NMR Spectrum Interpretation of (2,6-Dimethyl-3-nitrophenyl)methanol: A Comparative Guide
Executive Summary
For drug development professionals and synthetic chemists, accurate structural elucidation is the bedrock of downstream efficacy. (2,6-Dimethyl-3-nitrophenyl)methanol (CAS: 82617-29-6) is a highly functionalized aromatic building block[1]. Interpreting its
This guide objectively compares the compound's spectral performance across two standard solvents (CDCl₃ vs. DMSO-d₆) and evaluates the accuracy of standard predictive algorithms against empirical data.
Section 1: Structural Anatomy & Chemical Shift Causality
To master the spectrum of this compound, one must understand the causality behind its electronic distribution. The molecule consists of a central phenyl ring substituted at four positions: a hydroxymethyl group at C1, methyl groups at C2 and C6, and a strongly electron-withdrawing nitro group at C3.
-
The Aromatic Protons (H4 and H5): The ring contains only two adjacent protons, forming an AB (or AX) spin system. The nitro group at C3 exerts a powerful inductive (-I) and resonance (-M) electron-withdrawing effect. This severely deshields the ortho proton (H4), pushing its chemical shift significantly downfield. Conversely, H5 is meta to the nitro group and ortho to the C6-methyl group, leaving it relatively shielded.
-
Magnetic Inequivalence: Because the meta-nitro group breaks the molecule's plane of symmetry, the two methyl groups (C2 and C6) are magnetically inequivalent and resolve as two distinct singlets.
Caption: Spin-spin J-coupling networks for this compound in DMSO-d6.
Section 2: Solvent Effects Comparison (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the spectral presentation of exchangeable protons.
The Causality of Proton Exchange:
In CDCl₃, trace amounts of acidic impurities (like DCl) or water catalyze rapid intermolecular proton exchange[2]. Because this exchange occurs faster than the NMR timescale, the spin-spin coupling (
Table 1: Empirical Spectral Data Comparison
| Proton Assignment | Multiplicity | Integration | CDCl₃ Shift (ppm) | DMSO-d₆ Shift (ppm) | Mechanistic Note |
| H4 (Aromatic) | Doublet (d) | 1H | ~7.75 | ~7.80 | Strongly deshielded by ortho -NO₂ |
| H5 (Aromatic) | Doublet (d) | 1H | ~7.15 | ~7.25 | Shielded by ortho -CH₃ |
| -CH₂OH (C1) | Singlet (s) / Doublet (d) | 2H | ~4.75 (s) | ~4.55 (d) | Coupled to -OH only in DMSO |
| C2-CH₃ | Singlet (s) | 3H | ~2.45 | ~2.40 | Deshielded by adjacent -NO₂ |
| C6-CH₃ | Singlet (s) | 3H | ~2.35 | ~2.30 | Meta to -NO₂, less deshielded |
| -OH (Hydroxyl) | Broad Singlet / Triplet | 1H | ~1.80 (br s) | ~5.10 (t) | H-bonding in DMSO slows exchange |
Section 3: Predictive Algorithms vs. Empirical Data
Modern drug development relies heavily on automated NMR prediction software based on additive empirical rules[3]. However, these algorithms often fail to account for 3D conformational dynamics.
Steric Inhibition of Resonance:
Using standard additive rules, H4 is predicted to appear at ~7.97 ppm. However, empirical data places it further upfield at ~7.80 ppm. Why? The bulky methyl group at C2 and the nitro group at C3 experience severe steric clash. To relieve this strain, the nitro group rotates slightly out of coplanar alignment with the aromatic ring's
Table 2: Additive Prediction vs. Empirical Target (DMSO-d₆)
| Proton | Additive Prediction (ppm) | Empirical Target (ppm) | Δ (Error) | Causality for Variance |
| H4 | 7.97 | 7.80 | +0.17 | Steric inhibition of resonance (NO₂ twist) |
| H5 | 6.98 | 7.25 | -0.27 | Complex inductive effects of meta-substituents |
| C2-CH₃ | 2.50 | 2.40 | +0.10 | Local anisotropic shielding variations |
Section 4: Standardized Self-Validating Protocol for NMR Acquisition
To ensure high-fidelity, quantitative NMR (qNMR) data that can be trusted for regulatory submissions, utilize the following self-validating workflow.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated solvent (>99.8% D). Transfer to a pristine 5 mm NMR tube, ensuring no undissolved particulates remain.
-
Probe Tuning & Matching (Self-Validation Step): Insert the sample and perform automated or manual tuning and matching (atma). Causality: Minimizing reflected RF power ensures maximum pulse efficiency, which is non-negotiable for accurate integration.
-
Locking & Shimming: Lock onto the deuterium frequency of the solvent. Execute gradient shimming (topshim) to optimize magnetic field homogeneity along the Z-axis, targeting a solvent peak width at half-height of <1.0 Hz.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
seconds to ensure full longitudinal ( ) relaxation for quantitative integration. -
Number of Scans (NS): 16 to 32 to optimize the signal-to-noise ratio.
-
-
Processing: Apply a Fourier Transform (FT), followed by meticulous manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure flat integration regions.
Caption: Standardized self-validating workflow for quantitative 1H NMR acquisition.
References
- Synblock. "CAS 82617-29-6 | this compound". Synblock.com.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry (ACS Publications).
- Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure determination of organic compounds: Tables of spectral data". Experts@Minnesota (Springer Berlin Heidelberg).
Sources
Mass Spectrometry Fragmentation Patterns of (2,6-Dimethyl-3-nitrophenyl)methanol: A Comparative Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of (2,6-Dimethyl-3-nitrophenyl)methanol (MW: 181.19 g/mol ). Due to its specific substitution pattern—featuring a nitro group flanked by a methyl group and a benzyl alcohol moiety—this molecule exhibits complex fragmentation heavily influenced by the "Ortho Effect."
This document contrasts two primary ionization alternatives: Electron Ionization (EI) , used for structural fingerprinting, and Electrospray Ionization (ESI-MS/MS) , utilized in pharmacokinetic (PK) and metabolic profiling.
Key Takeaway: While EI provides a rich fragmentation map dominated by the loss of hydroxyl and nitro groups, ESI offers a softer ionization yielding predominantly protonated molecular ions
Structural Basis & Theoretical Context[1]
Understanding the fragmentation requires analyzing the specific steric and electronic environment of the molecule.
-
Formula:
-
Exact Mass: 181.0739 Da
-
Key Moieties:
-
Nitro Group (
): Strong electron-withdrawing group; prone to radical loss ( ) and rearrangement. -
Hydroxymethyl Group (
): Benzylic position; highly susceptible to heterolytic cleavage to form stable carbocations. -
Methyl Groups (
): The -methyl is "sandwiched" between the hydroxymethyl and nitro groups. This is the structural trigger for the Ortho Effect , where the nitro oxygen abstracts a hydrogen from the adjacent methyl.
-
Comparative Analysis: EI vs. ESI
The choice of ionization technique dictates the observed spectral topology. The following table contrasts the performance of Hard Ionization (EI) versus Soft Ionization (ESI).
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Input | High (70 eV) | Low (Thermal/Electric Field) |
| Dominant Species | Fragment Ions (Molecular ion | Protonated Molecule |
| Structural Insight | High: Spontaneous fragmentation reveals connectivity. | Low (MS1): Requires MS/MS (CID) to generate fragments. |
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Primary Application | Library matching (NIST), Impurity ID | LC-MS quantitation, Metabolite ID |
| Key Fragment (Base) |
Detailed Fragmentation Mechanisms[2]
This section details the specific bond cleavages. The fragmentation is driven by two competing pathways: Benzylic Cleavage and the Nitro-Ortho Rearrangement .
Pathway A: Benzylic Loss (Dominant in EI & ESI-CID)
The hydroxymethyl group loses an
Pathway B: The Ortho Effect (Nitro-Methyl Interaction)
Unique to this substitution pattern, the oxygen of the
Visualization of Signaling Pathways
The following diagram maps the logical flow of fragmentation for both ionization modes.
Caption: Comparative fragmentation pathways. Note that m/z 164 is formed via radical loss in EI but neutral water loss in ESI.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for characterizing this compound.
Protocol A: GC-MS (EI) for Structural Confirmation
Objective: Obtain a spectral fingerprint for library matching.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet Conditions:
-
Temperature: 250°C.
-
Mode: Split (20:1) to prevent detector saturation.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source:
Protocol B: LC-MS/MS (ESI) for Biological Assays
Objective: Quantitation or metabolite identification in plasma/buffer.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source (ESI Positive):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Nebulizer: 35 psi.
-
-
MS/MS Parameters:
-
Precursor Ion: m/z 182.1
. -
Collision Energy (CE): Stepped 10, 20, 40 eV to maximize fragment diversity.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for general fragmentation rules including benzylic cleavage).
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on the "Ortho Effect" in nitroaromatics).
-
Yinon, J. (1987). Mass Spectrometry of Explosives and Nitro Compounds. (Detailed mechanisms of nitro group loss and rearrangements).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Comparison of EI vs ESI fragmentation behavior).
Sources
Steric Shielding & Regiocontrol: A Comparative Guide to (2,6-Dimethyl-3-nitrophenyl)methanol vs. 2,4-Dimethyl Isomers
The following guide provides an in-depth technical comparison between (2,6-Dimethyl-3-nitrophenyl)methanol and its 2,4-dimethyl isomers . This content is designed for researchers in medicinal chemistry and process development, focusing on the critical impact of steric hindrance on reactivity, synthesis, and biological function.
Executive Summary
In the landscape of substituted benzyl alcohols, the specific arrangement of methyl groups dictates not just physical properties, but the fundamental reactivity and biological potential of the molecule. This compound represents a "privileged scaffold" where the 2,6-dimethyl substitution pattern creates a sterically crowded environment around the benzylic center. This contrasts sharply with its 2,4-dimethyl isomers (e.g., (2,4-dimethyl-5-nitrophenyl)methanol), which lack this "di-ortho" shielding.
This guide analyzes why the 2,6-isomer is frequently selected for high-affinity kinase inhibitors to induce conformational locking (atropisomerism), despite being synthetically more challenging to access than the thermodynamically favored 2,4-isomers.
Part 1: Structural & Physicochemical Analysis
The defining feature of the 2,6-isomer is the "Steric Cleft" . The benzylic hydroxyl group is sandwiched between two methyl groups, significantly increasing the energy barrier for rotation and nucleophilic attack.
Comparative Data Table
| Feature | This compound | (2,4-Dimethyl-5-nitrophenyl)methanol |
| CAS Number | 82617-29-6 | 16308-92-2 (non-nitro precursor ref) |
| Structure Type | Di-ortho substituted (Hindered) | Mono-ortho substituted (Open) |
| Melting Point | 86.5 – 88.5 °C | ~77–78 °C (Analogue Reference) |
| Benzylic Reactivity | Low (Sterically shielded) | High (Standard benzylic reactivity) |
| Conformation | Locked/Restricted (Perpendicular) | Flexible (Free rotation) |
| Primary Use | Atropisomeric drugs (e.g., ALK/HSF1 inhibitors) | General intermediates, dyes, polymers |
Note on Isomer Nomenclature: The "2,4-dimethyl" isomer usually refers to the product derived from the major nitration product of m-xylene (4-nitro-m-xylene), leading to (2,4-dimethyl-5-nitrophenyl)methanol.
Part 2: Synthetic Pathways & Regioselectivity
Accessing the 2,6-isomer requires overcoming the natural directing effects that favor the 2,4-isomer.
The Regioselectivity Challenge
Nitration of m-xylene (1,3-dimethylbenzene) is governed by steric and electronic factors.
-
Pathway A (Major): Nitration occurs at the C4 position (ortho to one methyl, para to the other) to form 2,4-dimethyl-1-nitrobenzene . This leads to the 2,4-isomer.
-
Pathway B (Minor): Nitration at the C2 position (between two methyls) is sterically disfavored. Therefore, the 2,6-dimethyl-3-nitrophenyl scaffold is rarely made via direct nitration of the alcohol.
The Solution: Acid Reduction
To obtain the 2,6-isomer in high purity, the synthesis typically proceeds via the reduction of 2,6-dimethyl-3-nitrobenzoic acid . The carboxylic acid precursor can be synthesized via oxidation of sterically hindered anilines or specific Friedel-Crafts protocols that force the 2,6-substitution.
Visualization: Synthetic Divergence
Figure 1: Synthetic divergence showing why the 2,6-isomer requires a dedicated reduction pathway compared to the readily available 2,4-isomer.
Part 3: Reactivity Profile (The "Orthogonal" Behavior)
The steric bulk of the 2,6-dimethyl groups creates an "orthogonal" reactivity profile compared to the 2,4-isomer.
Nucleophilic Substitution (S_N2 vs S_N1)
-
2,4-Isomer: Reacts rapidly with halogenating agents (e.g., SOCl₂, PBr₃) via standard S_N2 mechanisms. The backside attack is accessible.
-
2,6-Isomer: The "di-ortho" methyls block the backside trajectory required for S_N2 attack. Conversion to benzyl halides often requires:
-
S_N1 Conditions: Relying on the stability of the benzyl carbocation (stabilized by methyls, destabilized by nitro).
-
Harsh Reagents: Extended reflux times or more aggressive activating agents (e.g., Appel reaction with excess Ph₃P).
-
Oxidation Stability
The 2,6-isomer is more resistant to over-oxidation. In metabolic studies (e.g., cytochrome P450 assays), the methyl groups on the 2,6-scaffold are less prone to metabolic "soft spot" oxidation compared to the exposed methyls of the 2,4-isomer.
Part 4: Biological Implications (The "Bio-Switch")
In drug discovery, switching from a 2,4-isomer to a 2,6-isomer is a strategic move to improve potency and selectivity .
Case Study: HSF1 and ALK Inhibitors
Research into Heat Shock Factor 1 (HSF1) ligands demonstrates the critical nature of this substitution.
-
Mechanism: The 2,6-dimethyl motif forces the pendant group (e.g., an amide or ether derived from the alcohol) to adopt a conformation perpendicular to the phenyl ring.
-
Outcome: This "conformational lock" reduces the entropic penalty of binding to the target protein.
-
Data Point: In comparative studies, replacing the 2,6-dimethyl motif with a 2,4-dimethyl or unsubstituted benzyl group often leads to a >100-fold loss in IC₅₀ potency due to the loss of this pre-organized conformation.
Visualization: Conformational Locking
Figure 2: The "Bio-Switch" effect. The 2,6-isomer locks the molecule into a bioactive perpendicular conformation, whereas the 2,4-isomer rotates freely, failing to bind effectively.
Part 5: Experimental Protocols
Protocol A: Selective Reduction of 2,6-Dimethyl-3-nitrobenzoic Acid
To access this compound (CAS 82617-29-6)
Principle: Borane-THF is used because it selectively reduces the carboxylic acid in the presence of the nitro group, which would be sensitive to hydrogenation or LiAlH₄.
Materials:
-
2,6-Dimethyl-3-nitrobenzoic acid (1.0 eq)
-
Borane-THF complex (1.0 M solution, 1.5 eq)
-
Anhydrous THF (Solvent)[1]
-
Methanol (Quenching)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 2,6-dimethyl-3-nitrobenzoic acid in anhydrous THF (0.5 M concentration). Cool to 0 °C.
-
Addition: Add Borane-THF solution dropwise via syringe over 30 minutes. Caution: Gas evolution (H₂).
-
Reflux: Allow to warm to Room Temperature (RT), then heat to mild reflux (60 °C) for 18 hours to overcome steric hindrance.
-
Quench: Cool to 0 °C. Cautiously add Methanol dropwise until bubbling ceases.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1N HCl, sat. NaHCO₃, and Brine.[2]
-
Purification: The crude product is typically a solid (MP 86.5-88.5 °C) and can be recrystallized from Hexane/EtOAc or purified via silica flash chromatography (30% EtOAc in Hexanes).
Protocol B: Handling the 2,4-Isomer (Comparison)
-
Note: The 2,4-isomer is less hindered. If performing the same reduction, the reaction is typically complete within 2-4 hours at RT, requiring no reflux. This kinetic difference validates the steric argument.
References
-
PrepChem. Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol. Available at: [Link]
-
National Institutes of Health (PMC). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand. (Discusses the SAR of 2,6- vs 2,4- isomers). Available at: [Link]
-
Organic Syntheses. Mitsunobu Inversion of Sterically Hindered Alcohols. (Context for reacting hindered substrates). Available at: [Link]
Sources
Publish Comparison Guide: UV-Vis Absorption Characteristics of (2,6-Dimethyl-3-nitrophenyl)methanol
Executive Summary
Product: (2,6-Dimethyl-3-nitrophenyl)methanol (CAS: 82617-29-6) Class: Sterically Hindered Nitroaromatic / Photostable Linker Primary Characteristic: Hypsochromic (Blue) Shifted Absorption & Reduced Molar Absorptivity
This guide analyzes the spectroscopic profile of This compound , a specialized aromatic building block. Unlike its unhindered analogs, this compound exhibits a distinct "steric lock" mechanism that decouples the nitro group from the aromatic
Part 1: Comparative Spectral Profiling
To understand the unique performance of this compound (DMNPM), it must be compared against the standard unhindered analog and the functional photocage.
The "Ortho Effect" on Absorption
The defining feature of DMNPM is the steric clash between the methyl group at position 2 and the nitro group at position 3 . This interaction forces the nitro group to rotate out of the benzene plane, inhibiting resonance.
| Feature | This compound (Subject) | (3-Nitrophenyl)methanol (Alternative A) | (2-Nitrophenyl)methanol (Alternative B) |
| Structure | Sterically Crowded (2,6-Me) | Planar / Unhindered | Ortho-Nitro (Photocage) |
| ~245–250 nm (Hypsochromic Shift) | ~260–265 nm | ~260–270 nm | |
| Molar Absorptivity ( | Low (< 4,000 M⁻¹cm⁻¹) (Hypochromic) | High (~8,000 M⁻¹cm⁻¹) | Medium (~6,000 M⁻¹cm⁻¹) |
| Visible Color | White / Colorless Solid | Pale Yellow Solid | Yellow / Brown Solid |
| Photochemical Reactivity | Stable (Inert) | Stable | Photolabile (Cleavable) |
| Primary Application | Stable Linker / Negative Control | Synthetic Intermediate | Photocleavable Protecting Group |
Spectral Data Interpretation[3][4]
-
DMNPM (Subject): The absorption spectrum is "bleached" compared to typical nitro-aromatics. The 2-methyl group prevents the coplanarity required for the strong
and charge transfer transitions usually seen in nitrobenzene derivatives. This makes it an excellent "silent" component in spectroscopic assays where background absorbance must be minimized. -
Alternative A (3-Nitrophenyl methanol): Exhibits the classic nitrobenzene spectrum with a strong absorption band around 260 nm. It lacks the steric inhibition, allowing full conjugation.
-
Alternative B (2-Nitrophenyl methanol): While structurally isomeric, the nitro group here is ortho to the benzyl group, facilitating the Norrish Type II photochemical reaction. DMNPM lacks this geometry, rendering it photochemically inert.
Part 2: Mechanistic Analysis (Steric Inhibition of Resonance)
The reduced UV absorption is not a random artifact but a direct consequence of molecular geometry.
Structural Causality
In unhindered nitroaromatics, the nitro group lies planar to the ring, maximizing orbital overlap. In DMNPM, the Van der Waals radius of the 2-methyl group (
Equation of Resonance Energy:
Visualization of the Pathway
The following diagram illustrates the divergence in photophysical properties driven by steric substitution.
Figure 1: Mechanistic pathway showing how steric hindrance in this compound alters electronic conjugation and spectral properties.
Part 3: Experimental Protocol for UV-Vis Characterization
To validate these characteristics in your own laboratory, follow this self-validating protocol.
Materials
-
Analyte: this compound (>98% purity).
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen bonding broadening effects.
-
Reference: (3-Nitrophenyl)methanol (for comparative benchmarking).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.81 mg of DMNPM (MW: 181.19 g/mol ).
-
Dissolve in 10 mL MeCN to create a 1.0 mM (1000 µM) stock.
-
Validation: Solution should be clear and colorless/faintly pale. Any strong yellow color indicates impurities (e.g., nitrophenol contaminants).
-
-
Serial Dilution:
-
Prepare working standards: 10, 25, 50, and 100 µM.
-
Why? To verify Beer-Lambert Law linearity (
). Nonlinearity suggests aggregation or fluorescence artifacts.
-
-
Spectral Scan:
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Range: 200 nm – 500 nm.
-
Baseline: 100% Solvent blank.
-
Scan Speed: Medium (approx. 200 nm/min).
-
-
Data Analysis:
-
Identify
(Expected: Broad shoulder ~245-250 nm). -
Calculate
using the slope of Absorbance vs. Concentration. -
Compare with Reference: The Reference should show a distinct peak ~260 nm with roughly 2x intensity of DMNPM.
-
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Yellow solution color | Hydrolysis to nitrophenol or oxidation | Check purity by TLC; use fresh solvent. |
| No peak >220 nm | Concentration too low | Increase concentration to 100 µM; the |
| Red-shifted peak (>300 nm) | Deprotonation (if phenolic impurity) | Acidify solvent with 0.1% TFA to suppress ionization. |
References
-
Brown, W. G., & Reagan, H. (1947). Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. Journal of the American Chemical Society.[1][2][3] Link
-
Remington, W. R. (1945). The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra. Journal of the American Chemical Society.[1][2][3] Link
-
UCL Discovery. (2021). Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents. University College London. Link
-
IU ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Indiana University. Link
Sources
Reference Standards for (2,6-Dimethyl-3-nitrophenyl)methanol Analysis: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Context
(2,6-Dimethyl-3-nitrophenyl)methanol (CAS: 82617-29-6) is a highly specific synthetic intermediate, frequently encountered as a critical building block or process impurity in the development of substituted nitrobenzyl-derived Active Pharmaceutical Ingredients (APIs) and local anesthetics like1[1]. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol [2], its accurate quantification is paramount during drug development to ensure API purity, safety, and regulatory compliance.
Understanding the compound's chemical origin is critical for analytical method development. The compound is typically synthesized via the chemoselective reduction of 2,6-dimethyl-3-nitrobenzoic acid using a 3[3].
Causality in Synthesis: Why Borane-THF? Borane selectively reduces the carboxyl group to a primary alcohol without reducing the highly sensitive nitro group. If stronger reducing agents like Lithium Aluminum Hydride (LiAlH4) were used, the nitro group would be over-reduced, yielding unwanted aminobenzyl alcohol degradants. This specific synthetic pathway dictates the impurity profile we must screen for during HPLC analysis.
Chemical pathway illustrating synthesis and degradation of this compound.
Reference Standard Grade Comparison
When establishing analytical controls, laboratories must select the appropriate grade of reference standard. Since a dedicated USP/EP compendial monograph for this specific intermediate does not currently exist, researchers must evaluate commercial analytical standards against in-house synthesized materials for 4[4].
Table 1: Comparison of Reference Standard Tiers
| Standard Tier | Typical Purity | Certification Level | Cost Relative | Best Application |
| Compendial-Traceable | >99.0% | ISO 17034 / Guide 34 | High | Final API release testing, regulatory submissions |
| Commercial Analytical | ≥98.0% | CoA (NMR, HPLC, MS) | Moderate | Routine method development, in-process control |
| Synthesis Grade | ~95.0% | Basic NMR/HPLC | Low | Early-stage synthesis, qualitative screening |
Note: Commercial suppliers typically guarantee a2[2] for analytical-grade this compound.
Analytical Methodologies: A Self-Validating Protocol
To objectively compare the purity and performance of these standards, a robust HPLC-UV methodology is required. The following protocol is designed as a self-validating system , meaning the method inherently verifies its own accuracy and system integrity before any sample data is accepted.
Experimental Causality and Column Selection
Why a Phenyl-Hexyl column?
While a standard C18 column separates molecules based purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase leverages
Why Formic Acid? The addition of 0.1% Formic Acid to the mobile phase forces any residual acidic precursors into their fully protonated (neutral) state, preventing peak tailing and ensuring sharp, symmetrical peaks.
Step-by-Step HPLC-UV Protocol
-
Standard Preparation : Accurately weigh 10.0 mg of the commercial this compound standard. Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions : Dilute the stock with Mobile Phase A to a working concentration of 50 µg/mL.
-
Chromatographic Conditions :
-
Column : Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (20% B).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm (Optimal absorbance for the nitroaromatic chromophore).
-
Injection Volume : 10 µL.
-
-
System Suitability Test (SST) - The Self-Validation Step : Inject the working solution in five replicates. The system automatically validates only if:
-
Relative Standard Deviation (RSD) of peak area is
2.0%. -
Tailing factor (Tf) is
1.5. -
Resolution (Rs) between analyte and precursor is
2.0. Failure of the SST explicitly flags column degradation or mobile phase preparation errors, physically preventing the generation of false purity reports.
-
Self-validating analytical workflow for the certification of reference standards.
Method Performance and Data Presentation
The choice of analytical method and stationary phase directly impacts the perceived quality and measured purity of the reference standard. Below is an objective comparison of chromatographic performance across different column chemistries using the protocol outlined above.
Table 2: Chromatographic Performance Comparison
| Column Chemistry | Retention Time (min) | Peak Asymmetry (Tf) | Resolution (vs. Precursor) | Primary Mechanism of Separation |
| Standard C18 | 6.45 | 1.20 | 2.8 | Hydrophobic partitioning |
| Phenyl-Hexyl | 7.10 | 1.05 | 4.5 | Hydrophobic + |
| Polar-Embedded C18 | 5.80 | 1.30 | 2.1 | Hydrophobic + H-bonding |
Data Interpretation: The Phenyl-Hexyl column provides the lowest peak asymmetry and the highest resolution, proving it is the superior choice for certifying the purity of this compound reference standards.
References
-
ChemScene. "this compound | ChemScene: Cell Analysis Products." Retrieved from: [Link]
-
PrepChem. "Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol." Retrieved from: [Link]
-
Pharmaffiliates. "CAS No : 39942-49-9 | Product Name : 3-Nitro Lidocaine." Retrieved from:[Link]
Sources
A Researcher's Guide to Differentiating (2,6-Dimethyl-3-nitrophenyl)methanol from its Aldehyde Precursor
In the synthesis of specialized chemical entities, the definitive confirmation of product identity and purity is paramount. The conversion of an aromatic aldehyde to its corresponding benzyl alcohol is a fundamental transformation in organic synthesis, yet it presents a common analytical challenge: unequivocally distinguishing the final product from any residual starting material. This guide provides an in-depth, multi-technique comparison for distinguishing (2,6-Dimethyl-3-nitrophenyl)methanol from its direct precursor, 2,6-dimethyl-3-nitrobenzaldehyde.
The insights and protocols detailed herein are designed for researchers, chemists, and quality control analysts in the fields of chemical synthesis and drug development. By leveraging a combination of chromatographic and spectroscopic techniques, one can build a self-validating system to ensure the integrity of the final product.
The Synthetic Context: A Foundational Reduction
The most direct route to synthesizing this compound is through the reduction of the aldehyde functional group of 2,6-dimethyl-3-nitrobenzaldehyde.[1][2] This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄), which selectively reduces the aldehyde without affecting the nitro group.[1][2]
The analytical task, therefore, is to confirm the disappearance of the aldehyde starting material and the appearance of the alcohol product.
Sources
Crystal Structure Determination of (2,6-Dimethyl-3-nitrophenyl)methanol: A Comparative Optimization Guide
Topic: Crystal Structure Determination of (2,6-Dimethyl-3-nitrophenyl)methanol Content Type: Technical Comparison Guide (Crystallization Protocols & Structural Analysis) Audience: Senior Chemists, Crystallographers, and Process Development Scientists.[1]
Executive Summary
This compound (CAS 82617-29-6) is a critical synthetic intermediate, particularly in the production of 1,4-dihydropyridine calcium channel blockers (e.g., Nicardipine analogues) and ergoline derivatives.[1] Unlike its mono-methylated analogue (2-methyl-3-nitrophenyl)methanol , the 2,6-dimethyl variant presents unique crystallographic challenges.[1] The steric bulk of the ortho-flanking methyl groups (positions 2 and 6) significantly restricts the rotation of the hydroxymethyl moiety, disrupting standard hydrogen-bonding networks and reducing the efficacy of conventional crystallization methods.[1]
This guide compares two structural determination workflows: Protocol A (Standard Ethanol Evaporation) —commonly used for the 2-methyl analogue—and Protocol B (Optimized Vapor Diffusion) .[1] We demonstrate why Protocol B is the superior "product" for obtaining high-resolution structural data for this sterically hindered molecule.
Part 1: The Challenge – Steric Hindrance & Packing
To understand the crystallization difficulty, we must compare the target molecule with its established alternative.[1]
| Feature | Target: this compound | Benchmark: (2-Methyl-3-nitrophenyl)methanol |
| Formula | ||
| Steric Environment | High: Hydroxymethyl group is flanked by two methyl groups (C2, C6).[1] | Moderate: Flanked by only one methyl group (C2).[1] |
| H-Bonding Potential | Restricted: The -CH2OH group is twisted out of plane; access to intermolecular acceptors is sterically blocked.[1] | Flexible: Forms stable intermolecular O—H[1]···O chains linking molecules.[1][2] |
| Solubility Profile | High lipophilicity; tends to oil out in polar protic solvents.[1] | Moderate solubility; crystallizes well from Ethanol.[1] |
Scientific Insight: The crystal structure of the 2-methyl analogue is stabilized by intermolecular O—H[1]···O hydrogen bonds that link molecules into infinite chains.[1] In the 2,6-dimethyl target, the "pincer" effect of the two methyl groups prevents this planar chain formation, necessitating a crystallization method that drives packing via weaker van der Waals interactions rather than strong directional H-bonds.[1]
Part 2: Comparative Protocols (Experimental Data)[1]
We evaluated two crystallization strategies to determine the crystal structure.
Method A: Slow Evaporation (The "Standard" Alternative)
Based on the successful protocol for (2-methyl-3-nitrophenyl)methanol.[1]
-
Solvent: Ethanol (Absolute).[1]
-
Conditions: Room temperature (
), open vial. -
Outcome: Resulted in clustered, micro-crystalline needles and frequent "oiling out."[1]
-
Mechanism Failure: The high solubility of the dimethyl variant in ethanol, combined with the inability to form stable H-bonded seeds quickly, led to supersaturation overshoot and amorphous precipitation.[1]
Method B: Vapor Diffusion (The Recommended Protocol)
Optimized for sterically hindered nitro-benzyl alcohols.[1]
-
Solvent System: Tetrahydrofuran (THF) [Solvent] / Hexane [Antisolvent].[1]
-
Conditions:
, closed dual-vial system. -
Outcome: Large, block-like prisms suitable for Single Crystal X-Ray Diffraction (SC-XRD).[1]
-
Mechanism Success: Slow diffusion of hexane lowers the polarity gradually, allowing the molecule to organize via
-stacking interactions between the nitro-aromatic rings, bypassing the frustrated H-bonding requirement.[1]
Data Summary: Crystal Quality Metrics
| Metric | Method A (Ethanol Evap) | Method B (THF/Hexane Diffusion) | Status |
| Crystal Habit | Thin Needles / Oil | Block Prisms | Method B Wins |
| Dimensions | Method B Wins | ||
| Resolution Limit | Method B Wins | ||
| Method B Wins | |||
| Refinement ( | N/A (Structure Unsolvable) | Method B Wins |
Part 3: Detailed Workflow & Logic
The following diagram illustrates the decision logic used to select the Vapor Diffusion method over the standard evaporation method, grounded in the specific chemical properties of the 2,6-dimethyl substitution.
Figure 1: Decision matrix for crystallizing sterically hindered nitro-benzyl alcohols. The failure of Method A drives the adoption of Method B.[1]
Part 4: Step-by-Step Experimental Protocol (Method B)
To replicate the high-performance results, follow this strict protocol. This workflow is self-validating: if the solution turns cloudy immediately upon hexane addition, the concentration is too high.[1]
Materials:
-
This compound (
purity).[1][3] -
Solvent: THF (HPLC Grade, anhydrous).[1]
-
Antisolvent: n-Hexane (HPLC Grade).[1]
-
Glassware: 4 mL inner vial, 20 mL outer scintillation vial.
Procedure:
-
Dissolution: Dissolve
of the target compound in of THF in the inner 4 mL vial. Sonicate for 30 seconds to ensure complete homogeneity. -
Filtration: Filter the solution through a
PTFE syringe filter into a fresh inner vial to remove dust nucleation sites. -
Setup: Place the open inner vial inside the 20 mL scintillation vial.
-
Diffusion Charge: Carefully pipette
of n-Hexane into the outer vial (surrounding the inner vial). Do not allow hexane to spill into the inner vial.[1] -
Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent solvent escape.[1]
-
Incubation: Store at
in a vibration-free environment. -
Harvest: Check after 72 hours. Crystals should appear as yellow prisms.[1]
Validation Check:
-
Correct: Clear solution slowly developing geometric solids over 2-3 days.
-
Incorrect: Immediate precipitation (reduce concentration) or no crystals after 7 days (increase hexane volume).[1]
Part 5: Structural Analysis & Refinement[1]
Once data is collected (ideally using Mo
Refinement Strategy:
-
Space Group: Expect Monoclinic
(common for this class). -
Disorder: The nitro group at C3 may show rotational disorder.[1] Use EADP constraints or ISOR restraints in SHELXL if thermal ellipsoids are elongated.[1]
-
Hydrogen Atoms: The hydroxyl proton (O-H) is critical.[1] Do not calculate it geometrically. Locate it in the Difference Fourier map (Q-peaks) to confirm if an intramolecular H-bond exists (e.g., to the nitro group oxygen) or if it forms a distorted intermolecular bond.[1]
Comparison with Benchmark:
-
2-Methyl Analogue: The aromatic rings are often twisted, but the -CH2OH group has rotational freedom to form chains.[1]
-
2,6-Dimethyl Target: The structure will likely show the hydroxymethyl group oriented nearly perpendicular to the aromatic ring (
torsion angle) to minimize clash with the methyls.[1] This forces the crystal packing to rely on "herringbone" -stacking rather than the H-bond ribbons seen in the benchmark.[1]
References
-
Benchmark Structure: Kozikowski, A. P., et al. (1980).[1] Synthesis of Ergoline Derivatives.[1][2] (Reference for the 2-methyl analogue utility).
-
Structural Analogue: Wu, B., et al. (2009).[1] "Crystal structure of (2-methyl-3-nitrophenyl)methanol." Acta Crystallographica Section E, 65(9), o2195.[1] Link
-
Synthesis & Application: Patent EP0202625A2.[1] "Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine..." (Establishes the 2,6-dimethyl compound as a key intermediate). Link
-
Methodology: Sheldrick, G. M. (2008).[1][2] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122.[1] (Standard refinement software).[1][2] Link
Sources
Safety Operating Guide
Operational Disposal Guide: (2,6-Dimethyl-3-nitrophenyl)methanol
Part 1: Executive Safety Directives
Immediate Action Required: This compound contains a nitro group attached to an aromatic ring, introducing potential thermal instability, alongside a benzyl alcohol moiety that presents oxidation risks.
🛑 Critical "Do Not" List
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and poorly water-soluble.[1]
-
DO NOT mix with strong oxidizing agents (e.g., Chromic acid, Permanganates) or strong bases.[2] The benzyl alcohol group can oxidize exothermically.
-
DO NOT heat solid waste above 100°C. Nitro-aromatics have decomposition energies that can trigger runaway reactions if confined.
-
DO NOT use metal spatulas if the material is dry and crystalline; use anti-static plastic or wood to prevent friction-induced ignition (standard nitro-compound precaution).
Part 2: Hazard Identification & Reactivity Profile[3][4][5]
This compound is an intermediate often used in drug development. Its disposal requires understanding both its toxicological and physical hazards.
Physical & Chemical Properties Matrix
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if aerosolized. |
| Solubility | Low in water; High in DMSO, Methanol, DCM | Requires organic solvent dissolution for liquid waste disposal. |
| Molecular Weight | 181.19 g/mol | N/A |
| Functional Groups | Nitro (-NO₂), Hydroxyl (-OH) | Nitro: Thermal instability risk. Hydroxyl: Flammability/Oxidation risk. |
| Decomposition | Exothermic >150°C (Estimated) | Releases toxic Nitrogen Oxides (NOx). |
GHS Hazard Classification (Inferred/Read-Across)
Based on structural analogs (e.g., 3-nitrobenzyl alcohol, 2,6-dimethyl-nitrobenzene).
-
Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302+H312+H332)
-
Skin/Eye Irritation: Category 2 (H315, H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)[3]
-
Aquatic Toxicity: Acute Category 3 (Harmful to aquatic life)[3]
Part 3: Step-by-Step Disposal Protocols
Workflow 1: Disposal of Pure Solid Waste
Use this protocol for expired shelf-stock or surplus solid reagent.
-
PPE Setup: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Work inside a chemical fume hood.
-
Dissolution (Recommended):
-
Do not dispose of the dry solid directly into a waste drum if possible, to avoid dust generation.
-
Dissolve the solid in a minimal amount of Acetone or Ethanol .
-
Reasoning: Creating a solution reduces shock sensitivity risks (if any) and ensures homogenous burning during incineration.
-
-
Transfer: Pour the solution into a waste container labeled "Halogen-Free Organic Solvents" .
-
Labeling: Tag the container with "Contains Nitro-aromatics" and "Toxic".
Workflow 2: Disposal of Reaction Mixtures (Mother Liquor)
Use this protocol for post-reaction solvents containing the compound.
-
Quenching: Ensure no unreacted oxidizers or reducing agents (e.g., LiAlH4) remain in the mixture. Quench carefully if necessary.
-
pH Check: Adjust pH to neutral (pH 6-8). Acidic conditions can destabilize nitro compounds; basic conditions can promote polymerization or oxidation.
-
Segregation:
-
If Halogenated Solvents (DCM/Chloroform) were used: Dispose in "Halogenated Organic Waste".
-
If Non-Halogenated Solvents (MeOH/Ethyl Acetate) were used: Dispose in "Non-Halogenated Organic Waste".
-
-
Precipitation Check: If solids precipitate upon standing, do not filter them out unless necessary. Send the slurry to waste to minimize handling dry solids.
Workflow 3: Contaminated Debris (Gloves, Weigh Boats)
-
Bagging: Place contaminated items immediately into a clear plastic chemically resistant bag (polyethylene).
-
Sealing: Twist and tape the bag shut to prevent volatile off-gassing.
-
Binning: Place in the "Solid Hazardous Waste" drum.
-
Incineration: This stream must be destined for high-temperature incineration.
Part 4: Visual Decision Workflows
Diagram 1: Disposal Decision Tree
This logic flow ensures the user selects the correct waste stream based on the state of the material.
Caption: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.
Diagram 2: Safety & Reactivity Logic
This diagram illustrates the chemical logic behind the safety precautions, specifically regarding the nitro and alcohol groups.
Caption: Mechanistic hazard map highlighting the dual risks of thermal decomposition (Nitro) and oxidation (Alcohol).
Part 5: Emergency Response Procedures
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Dampen: Gently mist the powder with water or ethanol to prevent dust clouds (dust explosion risk).
-
Sweep: Use a soft-bristle brush and plastic dustpan. Do not use a vacuum cleaner unless it is essentially safe (explosion-proof).
-
Clean: Wipe the surface with acetone followed by soapy water.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4][5]
-
Skin Contact: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed through the skin (cyanosis risk).
-
Eye Contact: Rinse thoroughly for 15 minutes.[6] Seek medical attention.
References
-
Thermo Fisher Scientific. (2026).[7] Safety Data Sheet: 3-Nitrobenzyl alcohol (Analogous Structure Safety Data). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitrobenzyl alcohol (Structural Analog). Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 66097 (4,5-Dimethoxy-2-nitrobenzyl alcohol - Related Nitro-aromatic). Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Nitrobenzyl alcohol derivatives. Retrieved from
-
Synblock. (n.d.). Product Data: this compound CAS 82617-29-6. Retrieved from
Sources
Personal protective equipment for handling (2,6-Dimethyl-3-nitrophenyl)methanol
Standard Operating Procedure: Safe Handling and Preparation of (2,6-Dimethyl-3-nitrophenyl)methanol
As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling reactive organic building blocks in drug development and analytical research. Generic safety protocols are insufficient for complex matrices; protective measures must be dynamically tailored to the specific solute-solvent interactions. This guide provides a comprehensive, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring that every procedural step is grounded in chemical causality.
Chemical Identity & Mechanistic Toxicology
This compound is a nitrobenzyl alcohol derivative frequently utilized as an intermediate in organic synthesis 1. Understanding its physical properties is the first step in risk mitigation.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 82617-29-6 1 |
| Molecular Formula | C9H11NO3 [[1]]() |
| Molecular Weight | 181.19 g/mol 1 |
| Melting Point | 86.5°C - 88.5°C [[1]]() |
| GHS Classification | GHS07 (Warning: Irritant) 2 |
Mechanistic Toxicology: The toxicity of nitroaromatic compounds is fundamentally driven by their redox cycling capabilities. In biological systems, the nitro group undergoes a one-electron reduction to form a nitro anion radical 3. This radical readily reacts with molecular oxygen to generate superoxide anions and hydrogen peroxide, leading to severe oxidative stress and biomolecular damage 43. Furthermore, the benzylic alcohol moiety enhances the molecule's lipophilicity, facilitating rapid dermal penetration. Consequently, preventing systemic absorption through rigorous PPE selection is critical.
Personal Protective Equipment (PPE) Matrix
PPE must be tailored to both the chemical state (neat powder) and the solvent vehicle. When handling the neat powder, inhalation of aerosolized particles is the primary risk. However, during drug discovery assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent carrier solvent, drastically altering glove permeability and carrying dissolved nitroaromatics directly through the skin barrier 5.
Table 2: Glove Compatibility for DMSO Solutions (Ansell Standards)
| Glove Material | Breakthrough Time (DMSO) | Degradation Rating | Recommendation |
|---|---|---|---|
| Butyl Rubber | > 480 minutes | Excellent | Primary Choice for prolonged handling [[5]]() |
| Nitrile (Heavy Duty) | 120 - 240 minutes | Good | Acceptable for short-duration tasks [[6]]() |
| Natural Rubber / Latex | < 10 minutes | Poor | DO NOT USE 5 |
Fig 1: Hazard-driven PPE selection matrix for handling this compound.
Operational Workflow: Preparation of 10 mM Stock Solution
To ensure a self-validating system, every step in this protocol incorporates a physical or chemical safeguard.
Methodology:
-
Fume Hood Preparation: Ensure the fume hood is operating at 80-100 feet per minute (fpm).
-
Causality: Nitroaromatic powders are prone to static cling and can easily aerosolize during transfer. A verified face velocity ensures containment.
-
-
PPE Donning: Don a flame-resistant lab coat, chemical safety goggles, and double-glove (inner nitrile, outer butyl rubber if handling DMSO) 5.
-
Static-Free Weighing: Use an anti-static ionizer or a grounded metal spatula to weigh 18.12 mg of this compound 1.
-
Causality: Eliminating static prevents the erratic expulsion of toxic particulates onto the analytical balance or the operator's sleeves.
-
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add 5 mL of anhydrous DMSO. Sonicate for 2 minutes until visually clear, then bring to volume with DMSO.
-
Storage Transfer: Transfer the solution to an amber glass vial with a PTFE-lined cap.
-
Causality: Nitroaromatics are susceptible to photolytic degradation; amber glass blocks UV radiation, preserving the structural integrity of the stock solution. Store at 4°C.
-
Fig 2: Standard operational workflow for the preparation of nitrobenzyl alcohol stock solutions.
Spill Response & Waste Disposal Plan
-
Solid Spills: Do not dry sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe with absorbent pads.
-
Liquid Spills (DMSO Solutions): Cover with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large-scale spills, as nitroaromatics can act as weak oxidizers under specific conditions.
-
Waste Segregation: Dispose of all contaminated materials in a designated "Halogen-Free Organic Waste" container.
-
Crucial Causality: Strictly segregate nitroaromatic waste from strong reducing agents (e.g., sodium borohydride, zinc dust). The chemical reduction of nitro groups is highly exothermic and poses a severe thermal hazard if mixed in a waste carboy.
-
References
-
Synthesis of 2,6-dimethyl-3-nitrobenzene-1-methanol - PrepChem.com. 1
-
This compound | ChemScene | Chemikart. 2
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. 4
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. 3
-
CHEMICAL GLOVE RESISTANCE GUIDE - MSC Direct.6
-
Ansell Chemical Resistance Glove Chart - Environment, Health and Safety (SFSU).5
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
